CDK9-IN-31 (dimaleate)
Description
BenchChem offers high-quality CDK9-IN-31 (dimaleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CDK9-IN-31 (dimaleate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H41ClN6O10S |
|---|---|
Molecular Weight |
737.2 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C24H33ClN6O2S.2C4H4O4/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24;2*5-3(6)1-2-4(7)8/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t16-,17?,18?;;/m1../s1 |
InChI Key |
ORMGIHAJXDBYTA-NCNYZWTASA-N |
Isomeric SMILES |
C[C@@H](NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of CDK9-IN-31 (dimaleate): A Technical Guide for Researchers
For research use only. Not for use in humans.
This technical guide provides an in-depth exploration of the presumed mechanism of action of CDK9-IN-31 (dimaleate), a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While specific quantitative data and detailed experimental protocols for CDK9-IN-31 are not extensively available in the public domain, this document extrapolates its function based on the well-established role of CDK9 in cellular processes and the mechanisms of other characterized CDK9 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation.[1][2] In complex with its regulatory partners, primarily Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[1][3] The P-TEFb complex plays a critical role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a crucial step for the productive transcription of many genes, including those encoding anti-apoptotic proteins and oncogenes.[1][4] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6][7]
Presumed Mechanism of Action of CDK9-IN-31
As a CDK9 inhibitor, CDK9-IN-31 (dimaleate) is hypothesized to exert its effects by binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its key substrates. This inhibition of CDK9's kinase activity is expected to trigger a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of P-TEFb and Transcription Elongation
The primary mechanism of action of CDK9 inhibitors involves the suppression of the P-TEFb complex's kinase activity.[1] By blocking the ATP-binding site of CDK9, these inhibitors prevent the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2) residues.[1][4] This phosphorylation event is essential for the transition from paused to productive transcription elongation.[1][8] Inhibition of Ser2 phosphorylation leads to the stalling of RNA Pol II at promoter-proximal regions, effectively shutting down the transcription of a multitude of genes.
Furthermore, CDK9 phosphorylates and inactivates negative elongation factors such as Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF), which contribute to Pol II pausing.[2] Inhibition of CDK9 would therefore maintain NELF and DSIF in their active, repressive states, further reinforcing the block on transcription elongation.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to CDK9-IN-31 (dimaleate): A Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated therapeutic target in oncology. Inhibition of CDK9 has been shown to suppress the expression of anti-apoptotic proteins and key oncogenes, leading to apoptosis in various cancer cells. CDK9-IN-31 (dimaleate), also known as Compound Z1, has been identified as a selective inhibitor of CDK9. This technical guide aims to provide a comprehensive overview of CDK9-IN-31, including its mechanism of action, and potential therapeutic applications. Due to the limited publicly available data on CDK9-IN-31, this document will also outline the general methodologies used to characterize such inhibitors.
Introduction to CDK9 as a Therapeutic Target
CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, as well as negative elongation factors. This action releases RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene sequences.
In many cancers, there is a dependency on the continuous high-level expression of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP) and oncoproteins (e.g., MYC). The transcription of these genes is particularly sensitive to the inhibition of CDK9. By blocking CDK9 activity, inhibitors can effectively shut down the expression of these critical survival factors, leading to selective apoptosis in cancer cells.
CDK9-IN-31 (dimaleate)
CDK9-IN-31 (dimaleate) is a small molecule inhibitor of CDK9. Information from commercial vendors indicates that it is also referred to as Compound Z1 and is the subject of patent CN116496267A.[1] At present, detailed quantitative data regarding its biochemical potency, selectivity profile, and cellular activity are not publicly available in peer-reviewed literature. This guide will, therefore, present the typical experimental framework used to characterize a novel CDK9 inhibitor.
Quantitative Data Summary (Hypothetical Data Structure)
To facilitate the comparison of CDK9-IN-31 with other known CDK9 inhibitors, all quantitative data should be summarized in clearly structured tables. The following tables represent the type of data that is essential for the evaluation of a selective CDK9 inhibitor.
Table 1: Biochemical Activity of CDK9-IN-31
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Format |
| CDK9/Cyclin T1 | Data not available | Data not available | e.g., TR-FRET |
| CDK9/Cyclin T2 | Data not available | Data not available | e.g., TR-FRET |
| CDK9/Cyclin K | Data not available | Data not available | e.g., TR-FRET |
Table 2: Kinase Selectivity Profile of CDK9-IN-31
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| CDK1/Cyclin B | Data not available | Data not available |
| CDK2/Cyclin E | Data not available | Data not available |
| CDK4/Cyclin D1 | Data not available | Data not available |
| CDK5/p25 | Data not available | Data not available |
| CDK7/Cyclin H | Data not available | Data not available |
| Other kinases | Data not available | Data not available |
Table 3: Cellular Activity of CDK9-IN-31
| Cell Line | Target Pathway | EC50 (nM) (Target Engagement) | GI50 (nM) (Anti-proliferative) | Assay Type |
| e.g., MV4-11 | p-Ser2-RNAPII | Data not available | Data not available | e.g., In-Cell Western |
| e.g., HeLa | Mcl-1 Downregulation | Data not available | Data not available | e.g., Western Blot |
| e.g., A549 | MYC Downregulation | Data not available | Data not available | e.g., qPCR |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments typically performed to characterize a selective CDK9 inhibitor.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the IC50 of an inhibitor against a purified kinase.
-
Principle: A biotinylated peptide substrate and an antibody specific for the phosphorylated form of the substrate, labeled with a europium cryptate donor, are used. The kinase reaction is initiated by adding ATP. Upon phosphorylation of the substrate by CDK9, the europium-labeled antibody binds to the substrate. A streptavidin-conjugated acceptor fluorophore is then added, which binds to the biotinylated peptide. If the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The inhibitor's potency is determined by its ability to reduce the FRET signal.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Biotinylated peptide substrate (e.g., derived from the RNAPII CTD)
-
Anti-phospho-substrate antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
CDK9-IN-31 (dimaleate) serially diluted
-
-
Procedure:
-
Add assay buffer, CDK9/Cyclin T1, and the inhibitor to a microplate well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in a buffer with EDTA.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the ratio of acceptor/donor signals and plot against the inhibitor concentration to determine the IC50.
-
Cellular Target Engagement Assay (In-Cell Western)
This assay measures the ability of the inhibitor to block the phosphorylation of its target in a cellular context.
-
Principle: Cells are treated with the inhibitor, and then fixed and permeabilized within the wells of a microplate. The levels of a specific phosphorylated protein (e.g., p-Ser2-RNAPII) are detected using a primary antibody, followed by a fluorescently labeled secondary antibody. A second antibody against a housekeeping protein is used for normalization.
-
Materials:
-
Cancer cell line (e.g., MV4-11, known to be sensitive to CDK9 inhibition)
-
Cell culture medium and supplements
-
CDK9-IN-31 (dimaleate) serially diluted
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-GAPDH)
-
Infrared dye-labeled secondary antibodies
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CDK9-IN-31 for a specified time (e.g., 2 hours).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells and incubate with the appropriate infrared dye-labeled secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the target and normalization proteins.
-
Calculate the normalized target signal and plot against inhibitor concentration to determine the EC50.
-
Visualizations
Signaling Pathway
Caption: CDK9 Signaling Pathway and Mechanism of Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for CDK9 Inhibitor Characterization.
Conclusion
CDK9-IN-31 (dimaleate) is a selective inhibitor of CDK9, a kinase with a well-established role in transcriptional regulation and cancer cell survival. While specific experimental data for CDK9-IN-31 is not yet widely available in the public domain, this guide provides a framework for the types of studies that are essential for its characterization as a potential therapeutic agent. The detailed protocols and data presentation formats outlined herein serve as a guide for researchers in the field of drug discovery and development who are investigating novel CDK9 inhibitors. Further studies are required to fully elucidate the therapeutic potential of CDK9-IN-31.
References
Role of CDK9 in transcriptional regulation and cancer.
An In-depth Technical Guide on the Core Role of CDK9 in Transcriptional Regulation and Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a high-value target in oncology. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates RNA Polymerase II (RNAP II) and other key factors to release it from promoter-proximal pausing, a rate-limiting step in the expression of many genes. In numerous malignancies, cancer cells become addicted to the continuous, high-level transcription of short-lived oncoproteins, such as MYC and MCL-1, for their survival and proliferation. CDK9 is a linchpin in this process, making its inhibition a compelling therapeutic strategy. This guide provides a detailed overview of CDK9's mechanism, its role in cancer, a summary of current inhibitors, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows.
The Core Function of CDK9 in Transcriptional Regulation
CDK9 is a member of the cyclin-dependent kinase family that, unlike other CDKs involved in cell cycle progression, primarily governs gene transcription.[1] It forms a heterodimer with a regulatory cyclin, most commonly Cyclin T1, to create the P-TEFb complex.[1][2]
The primary function of P-TEFb is to overcome promoter-proximal pausing of RNAP II. After transcription initiation, RNAP II synthesizes a short RNA transcript (approximately 20-60 nucleotides) and then pauses. This paused state is induced by the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF).[3][4] P-TEFb is recruited to these paused sites, where CDK9's kinase activity phosphorylates three key substrates:
-
The C-Terminal Domain (CTD) of RNAP II: CDK9 specifically phosphorylates the Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAP II CTD.[3][5] This phosphorylation is a key signal for the transition from pausing to productive elongation.
-
DSIF: Phosphorylation of the Spt5 subunit of DSIF converts it from a negative to a positive elongation factor, promoting RNAP II processivity.[5]
-
NELF: Phosphorylation of NELF leads to its dissociation from the transcription complex, removing the block on elongation.[5]
This series of phosphorylation events effectively releases the paused RNAP II, allowing for the full-length transcription of the target gene.
Regulation of CDK9 Activity
The potent activity of CDK9 is tightly controlled. In the cell, a significant fraction of P-TEFb is held in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[4] This large complex contains the 7SK snRNA, HEXIM1/2, LARP7, and MePCE. The HEXIM1 protein directly binds to the CDK9 active site, inhibiting its kinase function. Various cellular signals can trigger the release of active P-TEFb from this inhibitory complex, making it available to stimulate transcription.
Caption: Dynamic regulation of P-TEFb activity through sequestration.
Dysregulation of CDK9 in Cancer
Many cancers are characterized by a dependency on the high-level expression of specific oncoproteins that drive proliferation and prevent apoptosis. Key examples include MYC and the anti-apoptotic protein MCL-1.[3][6] These proteins are often encoded by genes with short mRNA and protein half-lives, meaning the cancer cells require their constant, robust transcription to survive—a state known as "transcriptional addiction."
CDK9 is central to this addiction. By enabling the efficient elongation of transcripts for genes like MYC and MCL1, elevated CDK9 activity sustains the oncogenic state.[2][3] Dysregulation of CDK9 has been observed in a wide range of hematological and solid tumors, often correlating with poor patient prognosis. This dependency makes CDK9 a highly attractive therapeutic target; inhibiting its activity can selectively shut down the expression of critical survival genes in cancer cells, leading to apoptosis.[7]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | Nasdaq [nasdaq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. broadpharm.com [broadpharm.com]
In-depth Technical Guide: CDK9-IN-31 (dimaleate) Target Profile and Kinase Selectivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target profile and kinase selectivity of CDK9-IN-31 (dimaleate), a recently identified inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology. This document outlines the current, albeit limited, understanding of CDK9-IN-31's interaction with its primary target and its broader kinase selectivity. Due to the proprietary nature of early-stage drug development, specific quantitative data such as IC50 values and comprehensive kinase panel screening results for CDK9-IN-31 (dimaleate) are not yet publicly available. However, this guide furnishes detailed methodologies for the key experiments typically employed to characterize such inhibitors, enabling researchers to design and execute studies to fully elucidate the compound's profile. Furthermore, it details the crucial signaling pathway of CDK9 in transcriptional regulation, providing context for the inhibitor's mechanism of action.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in conjunction with its cyclin partners (primarily Cyclin T1), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is a key step in releasing Pol II from promoter-proximal pausing, thereby enabling productive transcript elongation. Dysregulation of CDK9 activity has been implicated in various cancers, often linked to the overexpression of short-lived anti-apoptotic proteins and oncoproteins like MYC. Consequently, the development of selective CDK9 inhibitors has emerged as a promising strategy in cancer therapy.
CDK9-IN-31 (dimaleate): An Overview
CDK9-IN-31 (dimaleate), also referred to as Compound Z1, is a novel small molecule inhibitor of CDK9.[1] Its discovery and initial characterization are detailed in the patent CN116496267A.[1] While the patent establishes its role as a CDK9 inhibitor with potential as an anticancer agent, specific quantitative data on its potency and selectivity are not disclosed in the publicly accessible documentation.
Chemical Structure:
-
Formula: C₃₂H₄₁ClN₆O₁₀S
-
Molecular Weight: 737.22 g/mol
-
SMILES: O=C(O)/C=C\C(O)=O.OC--INVALID-LINK--N--INVALID-LINK--CC[C@H]1NC2=CC(C3=CSC(NCC4(CCOCC4)C#N)=N3)=C(Cl)C=N2.O=C(O)/C=C\C(O)=O
Target Profile and Kinase Selectivity (Data Not Available)
A comprehensive understanding of a kinase inhibitor's utility and potential off-target effects relies on detailed quantitative analysis of its target profile and broader kinase selectivity.
Target Affinity and Potency
Key parameters such as the half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), or inhibition constant (Ki) are essential for quantifying the potency of an inhibitor against its intended target.
Table 1: Hypothetical Target Profile of CDK9-IN-31 (dimaleate)
| Target | Assay Type | IC50 / Kd / Ki (nM) |
|---|---|---|
| CDK9/Cyclin T1 | Biochemical Assay | Data Not Available |
| Cellular Target Engagement | CETSA | Data Not Available |
This table is a template pending the availability of experimental data.
Kinase Selectivity Profile
To assess the selectivity of CDK9-IN-31 (dimaleate), it is crucial to screen it against a broad panel of kinases. This is often performed using platforms like KINOMEscan®, which evaluates the binding of the compound to hundreds of kinases.
Table 2: Hypothetical Kinase Selectivity Profile of CDK9-IN-31 (dimaleate)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
|---|---|---|
| CDK1/Cyclin B | Data Not Available | Data Not Available |
| CDK2/Cyclin A | Data Not Available | Data Not Available |
| CDK4/Cyclin D1 | Data Not Available | Data Not Available |
| CDK5/p25 | Data Not Available | Data Not Available |
| CDK6/Cyclin D3 | Data Not Available | Data Not Available |
| CDK7/Cyclin H | Data Not Available | Data Not Available |
|... (additional kinases) | Data Not Available | Data Not Available |
This table is a template pending the availability of experimental data.
Experimental Protocols
The following sections detail standardized protocols for key experiments used to characterize the target profile and kinase selectivity of novel inhibitors like CDK9-IN-31 (dimaleate).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a peptide substrate for CDK9)
-
ATP
-
CDK9-IN-31 (dimaleate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of CDK9-IN-31 (dimaleate) in DMSO and then dilute in kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the CDK9/Cyclin T1 enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan® Kinase Selectivity Profiling
This is a competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay involves a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Procedure (as performed by a service provider like Eurofins DiscoverX):
-
The test compound (CDK9-IN-31, dimaleate) is incubated with a panel of over 400 human kinases, each tagged with a unique DNA identifier.
-
The kinase-compound mixture is then passed over a solid support matrix to which a broad-spectrum kinase inhibitor is immobilized.
-
Kinases that are not bound to the test compound will bind to the immobilized inhibitor.
-
The amount of each kinase bound to the solid support is quantified by qPCR.
-
The results are typically reported as the percentage of the kinase that remains bound to the support in the presence of the test compound, relative to a DMSO control (% of control). A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
CDK9-IN-31 (dimaleate)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK9 antibody
Procedure:
-
Treat cultured cells with either CDK9-IN-31 (dimaleate) at various concentrations or a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the amount of soluble CDK9 by Western blotting using a specific anti-CDK9 antibody.
-
Quantify the band intensities and plot the fraction of soluble CDK9 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
CDK9 Signaling Pathway in Transcriptional Elongation
CDK9 is a central node in the regulation of transcriptional elongation. The following diagram illustrates the key steps in this pathway and the points of intervention for a CDK9 inhibitor.
Caption: CDK9-mediated transcriptional elongation pathway.
Conclusion
CDK9-IN-31 (dimaleate) is a novel inhibitor of CDK9 with therapeutic potential in oncology. While specific quantitative data on its target profile and kinase selectivity remain to be publicly disclosed, this guide provides a framework for its comprehensive evaluation. The detailed experimental protocols for in vitro kinase inhibition, broad-panel kinase screening, and cellular target engagement assays will enable researchers to thoroughly characterize this and other similar compounds. The elucidation of the CDK9 signaling pathway underscores the mechanism by which inhibitors like CDK9-IN-31 (dimaleate) can exert their anti-proliferative effects. Further research is warranted to fully define the pharmacological properties of CDK9-IN-31 (dimaleate) and its potential as a clinical candidate.
References
Unveiling CDK9-IN-31 (dimaleate): A Technical Guide to its Discovery and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. The development of selective CDK9 inhibitors represents a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of the discovery and chemical structure of a novel CDK9 inhibitor, CDK9-IN-31 (also referred to as Compound Z1), and its dimaleate salt. Due to the limited availability of specific public data for CDK9-IN-31, this document serves as a detailed framework for the characterization of such a compound, outlining the essential experimental protocols and data presentation required for a thorough preclinical evaluation.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9), in partnership with its regulatory cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2). This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation.
In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to apoptosis in cancer cells. This transcriptional addiction makes CDK9 an attractive target for therapeutic intervention.
Discovery and Chemical Structure of CDK9-IN-31 (dimaleate)
CDK9-IN-31 (Compound Z1) is a novel inhibitor of CDK9. Information regarding its discovery and synthesis is primarily detailed in the patent CN116496267A, filed by Fusheng Zhou.[1][2][3] The dimaleate salt of CDK9-IN-31 is a formulation of the active compound.[3]
Chemical Structure
The precise chemical structure of CDK9-IN-31 is outlined in the aforementioned patent. For the purpose of this guide, a generic representation of a pyrimidine-based CDK9 inhibitor is used for illustrative diagrams. The core scaffold of many CDK9 inhibitors is often a substituted pyrimidine ring, which serves as a hinge-binding motif within the ATP-binding pocket of the kinase.[2][4][5]
Preclinical Characterization of a Novel CDK9 Inhibitor
The following sections detail the essential experiments required to characterize a novel CDK9 inhibitor like CDK9-IN-31.
In Vitro Kinase Inhibition Assays
The initial characterization of a novel CDK9 inhibitor involves determining its potency and selectivity against the target kinase and a panel of other kinases.
The following table is an example of how to present the inhibitory activity of a novel CDK9 inhibitor. The data presented here is for illustrative purposes only.
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T1 | X.X |
| CDK1/Cyclin B | >1000 |
| CDK2/Cyclin E | >1000 |
| CDK4/Cyclin D1 | >1000 |
| CDK5/p25 | >1000 |
| CDK7/Cyclin H | >500 |
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Reagent Preparation : Prepare kinase buffer, CDK9/Cyclin T1 enzyme, substrate (e.g., a peptide derived from the RNAPII CTD), and ATP at desired concentrations.
-
Kinase Reaction : In a 384-well plate, add 1 µL of the test compound (e.g., CDK9-IN-31) at various concentrations, followed by 2 µL of CDK9/Cyclin T1 enzyme. Initiate the reaction by adding 2 µL of a substrate/ATP mix. Incubate for a specified time (e.g., 120 minutes) at room temperature.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Activity Assays
Evaluating the effect of the inhibitor on cancer cell viability and its mechanism of action within the cellular context is a critical next step.
The following table illustrates how to present the anti-proliferative activity of a novel CDK9 inhibitor across a panel of cancer cell lines. The data is for illustrative purposes.
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | X.X |
| MV-4-11 | Acute Myeloid Leukemia | X.X |
| HCT116 | Colorectal Carcinoma | X.X |
| A549 | Non-Small Cell Lung Cancer | X.X |
| MCF7 | Breast Cancer | X.X |
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the CDK9 inhibitor (e.g., CDK9-IN-31 dimaleate) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Target Engagement and Mechanism of Action in Cells
To confirm that the observed cellular effects are due to the inhibition of CDK9, it is essential to measure the phosphorylation of its key downstream target, RNAPII.
-
Cell Lysis : Treat cancer cells with the CDK9 inhibitor for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phospho-Ser2 RNAPII overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., total RNAPII or β-actin) to determine the dose-dependent effect of the inhibitor on Ser2 phosphorylation.
In Vivo Efficacy Studies
The anti-tumor activity of a promising CDK9 inhibitor should be evaluated in a relevant animal model.
The following table is an example of how to present the results from an in vivo efficacy study. The data is for illustrative purposes.
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| MOLM-13 Xenograft | Vehicle | 0 |
| MOLM-13 Xenograft | CDK9-IN-31 (X mg/kg, p.o., q.d.) | XX |
-
Cell Implantation : Subcutaneously implant a suspension of cancer cells (e.g., MOLM-13) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration : Administer the CDK9 inhibitor (e.g., CDK9-IN-31 dimaleate) and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring : Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis : At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the underlying biology and the research process.
Caption: CDK9 Signaling Pathway and Point of Inhibition.
Caption: Preclinical Characterization Workflow for a Novel CDK9 Inhibitor.
Conclusion
CDK9-IN-31 represents a novel chemical entity targeting a key vulnerability in many cancers. This technical guide has outlined the necessary preclinical studies to thoroughly characterize its potential as an anti-cancer agent. The detailed experimental protocols for in vitro and in vivo evaluation, along with the structured presentation of quantitative data and visual workflows, provide a robust framework for the continued investigation of CDK9-IN-31 and other novel CDK9 inhibitors in the drug discovery pipeline. Further public disclosure of specific experimental data for CDK9-IN-31 will be crucial for a complete assessment of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective CDK9 inhibitor reported | BioWorld [bioworld.com]
- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
An In-Depth Technical Guide to CDK9-IN-31 (dimaleate) for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: CDK9 as a Compelling Target in Oncology
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, alongside its primary cyclin partner, Cyclin T1, CDK9 plays a pivotal role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation event is essential for the release of paused RNAPII at promoter-proximal regions, enabling the productive elongation of nascent mRNA transcripts.[3][4]
Dysregulation of CDK9 activity is a hallmark of various malignancies, where it drives the expression of short-lived anti-apoptotic proteins and key oncogenes, such as MYC and MCL-1.[5][6][7][8] This transcriptional addiction makes cancer cells particularly vulnerable to the inhibition of CDK9. Consequently, the development of potent and selective CDK9 inhibitors represents a promising therapeutic strategy to disrupt the transcriptional programs that fuel tumor growth and survival.[1][9]
CDK9-IN-31 (dimaleate), also known as Compound Z1, is a recently developed inhibitor of CDK9 with potential applications in cancer therapy.[10] This technical guide provides a comprehensive overview of CDK9-IN-31 (dimaleate), including its mechanism of action, and presents illustrative quantitative data and experimental protocols from analogous selective CDK9 inhibitors to guide its preclinical evaluation.
CDK9-IN-31 (dimaleate): An Overview
CDK9-IN-31 (dimaleate) is a small molecule inhibitor designed to target the kinase activity of CDK9.[10] By blocking the function of CDK9, this compound is expected to inhibit the growth of cancer cells.[10] The development of CDK9-IN-31 (dimaleate) is documented in patent CN116496267A.[10] While specific biochemical and cellular data for CDK9-IN-31 (dimaleate) are not yet widely published in peer-reviewed literature, its therapeutic rationale is grounded in the established role of CDK9 in cancer.
Mechanism of Action of CDK9 Inhibitors
The primary mechanism of action of CDK9 inhibitors is the competitive inhibition of the ATP-binding site of the CDK9 kinase.[11] This prevents the phosphorylation of key substrates, most notably Serine 2 of the RNAPII CTD.[12] The inhibition of RNAPII phosphorylation leads to a cascade of downstream effects that are detrimental to cancer cells.
Caption: Simplified signaling pathway of CDK9 inhibition.
Quantitative Data for Selective CDK9 Inhibitors
To provide a framework for the evaluation of CDK9-IN-31 (dimaleate), the following tables summarize quantitative data for other well-characterized, selective CDK9 inhibitors.
Table 1: Biochemical Activity of Selective CDK9 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| AZD4573 | CDK9 | < 3 | FRET | [6] |
| MC180295 | CDK9/Cyclin T1 | 5 | Not Specified | [13][14] |
| VIP152 | CDK9 | Not Specified | Kinome Profiling | [3] |
| KB-0742 | CDK9 | 6 | Biochemical Assay | [15] |
Table 2: Cellular Activity of Selective CDK9 Inhibitors
| Compound | Cell Line | EC50/GI50 (nM) | Assay Type | Reference |
| AZD4573 | Hematological Cancers (median) | 30 (Caspase EC50) | Caspase Activation | [6] |
| AZD4573 | Hematological Cancers (median) | 11 (GI50) | Cell Viability | [6] |
| MC180295 | 46 Cancer Cell Lines (median) | 171 (IC50) | Growth Inhibition | [16][17] |
| VIP152 | MCL Cell Lines | 55-172 (IC50) | Cell Viability | [18] |
Table 3: In Vivo Efficacy of Selective CDK9 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| AZD4573 | MM, AML, NHL Xenografts | 5 or 15 mg/kg, BID, 2 days on/5 days off | Durable Regressions | [7] |
| MC180295 | AML & Colon Cancer Xenografts | 20 mg/kg, i.p., qod | Tumor Growth Inhibition | [13] |
| VIP152 | Ovarian Cancer Xenograft | 5-15 mg/kg, weekly | Dose-dependent Tumor Growth Inhibition | [5] |
| KB-0742 | Solid Tumor Xenografts | 60 mg/kg | Tumor Growth Inhibition | [19] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available kinase assay kits, such as the CDK9/CyclinT Kinase Assay Kit from BPS Bioscience.[20]
Objective: To determine the in vitro inhibitory activity of a compound against CDK9.
Materials:
-
Recombinant CDK9/Cyclin T enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[21]
-
ATP
-
CDK substrate peptide
-
Test compound (e.g., CDK9-IN-31 dimaleate) dissolved in DMSO
-
Luminescent kinase activity detection reagent (e.g., Kinase-Glo™)
-
White 384-well plate
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
Further dilute the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[4]
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the CDK substrate peptide.
-
Add 12.5 µL of the master mix to each well.
-
Dilute the CDK9/Cyclin T enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.[20]
-
Add 25 µL of the luminescent detection reagent to each well to stop the reaction and generate a signal.
-
Incubate at room temperature for 15 minutes, protected from light.[20]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a luminescent CDK9 kinase inhibition assay.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for assessing the anti-proliferative effects of a CDK9 inhibitor on cancer cells.
Objective: To determine the concentration-dependent effect of a compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., CDK9-IN-31 dimaleate) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each treatment relative to the vehicle control and determine the GI50 or IC50 value.
Western Blot for Target Engagement (Phospho-RNAPII Ser2)
This protocol outlines the steps to assess the in-cell inhibition of CDK9 by measuring the phosphorylation status of its direct substrate, RNAPII.
Objective: To confirm target engagement of a CDK9 inhibitor in cells by detecting a decrease in RNAPII Ser2 phosphorylation.
Materials:
-
Cancer cell line
-
Test compound (e.g., CDK9-IN-31 dimaleate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of the test compound for a defined period (e.g., 1-6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total RNAPII and the loading control to ensure equal protein loading.
Caption: Western blot workflow for p-RNAPII Ser2 detection.
Conclusion
CDK9-IN-31 (dimaleate) is a promising CDK9 inhibitor for cancer research. While detailed characterization data for this specific compound is emerging, the established methodologies and data from analogous selective CDK9 inhibitors provide a robust framework for its preclinical investigation. The protocols and data presented in this guide are intended to facilitate the exploration of CDK9-IN-31 (dimaleate) and other novel CDK9 inhibitors, ultimately contributing to the development of new therapeutic strategies for transcriptionally addicted cancers.
References
- 1. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]
- 3. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD4573 [openinnovation.astrazeneca.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. tempus.com [tempus.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to CDK9 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-priority target in oncology. Its inhibition disrupts the expression of short-lived, survival-critical oncoproteins, such as MYC and MCL-1, making it a compelling strategy for treating transcriptionally addicted cancers. This guide provides an in-depth comparison of CDK9-IN-31 (dimaleate) with other prominent CDK inhibitors. While publicly available data on CDK9-IN-31 is limited, this document contextualizes its role by comparing pan-CDK inhibitors and highly selective CDK9 inhibitors. It details the underlying signaling pathways, provides comprehensive experimental protocols for inhibitor characterization, and presents a comparative analysis of inhibitor potency and selectivity to guide research and development efforts.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle and gene transcription.[1] While CDKs 1, 2, 4, and 6 are primarily involved in cell cycle progression, CDK9, along with its main cyclin partners (T1, T2, or K), forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[2][3]
The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors like DSIF and NELF.[4] This action releases Pol II from promoter-proximal pausing, a critical rate-limiting step, enabling productive transcriptional elongation.[3][4] Many cancers, particularly hematological malignancies and MYC-driven tumors, are highly dependent on the continuous transcription of genes encoding anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC).[5] By inhibiting CDK9, the production of these crucial survival proteins can be suppressed, leading to apoptosis in cancer cells.[6]
Overview of CDK9 Inhibitors
CDK inhibitors can be broadly categorized into two groups: pan-CDK inhibitors, which target multiple CDKs, and selective inhibitors, which are designed to target specific CDK family members.
-
CDK9-IN-31 (dimaleate): This compound is identified as a CDK9 inhibitor intended to inhibit cancer cell growth. Detailed biochemical data, such as IC50 values and selectivity profiles, are not extensively available in peer-reviewed literature, with primary information originating from patent filings.
-
Pan-CDK Inhibitors: First-generation compounds like Flavopiridol (Alvocidib) and Dinaciclib target a wide range of CDKs involved in both transcription and cell cycle control.[7][8] While potent, their broad activity can lead to significant toxicity.
-
Selective CDK9 Inhibitors: More recent efforts have focused on developing inhibitors with high selectivity for CDK9 to improve the therapeutic window. Compounds such as Atuveciclib, AZD4573, and KB-0742 demonstrate potent inhibition of CDK9 with significantly less activity against cell-cycle CDKs.[9][10][11]
Quantitative Comparison of CDK Inhibitors
The following table summarizes the in vitro potency and selectivity of several key CDK inhibitors. This data is crucial for comparing their therapeutic potential and potential off-target effects.
| Inhibitor | Type | CDK9 IC50 (nM) | Other Key CDK IC50s (nM) | Clinical Status (Highest Phase) |
| CDK9-IN-31 | CDK9 Selective | Data not available | Data not available | Preclinical |
| Flavopiridol | Pan-CDK | ~20-100[7] | CDK1: 30, CDK2: 170, CDK4: 100[12] | Phase 3 |
| Dinaciclib | Pan-CDK | 4[8][13] | CDK1: 3, CDK2: 1, CDK5: 1[8][13] | Phase 3[8] |
| Seliciclib | Pan-CDK | 810[14] | CDK2/cyclin E: 100, CDK7/cyclin H: 360[14] | Phase 2 |
| Atuveciclib | CDK9 Selective | 13[10][15] | >100-fold selective over CDK2[10] | Phase 1[16] |
| AZD4573 | CDK9 Selective | <4[9][17] | >10-fold selective over other CDKs[6][18] | Phase 2 |
| KB-0742 | CDK9 Selective | 6[19][20][21] | >50-fold selective over other CDKs[19][20] | Phase 1/2[22] |
CDK9 Signaling Pathway and Mechanism of Inhibition
CDK9-mediated transcriptional elongation is a tightly regulated process. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex.[23] Various cellular signals can trigger the release of active P-TEFb, which is then recruited to gene promoters. There, it phosphorylates RNA Pol II, initiating transcription. CDK9 inhibitors act by competing with ATP in the kinase domain of CDK9, preventing this phosphorylation cascade.
Experimental Protocols for Inhibitor Characterization
Evaluating the efficacy and mechanism of a novel CDK9 inhibitor requires a multi-faceted approach, combining biochemical assays, cell-based functional assays, and target engagement studies.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK9/Cyclin T1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.
Principle: A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by CDK9, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents phosphorylation, leading to a loss of signal.[24]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (e.g., CDK9-IN-31) in DMSO, followed by dilution in assay buffer.
-
Kinase Reaction: In a low-volume 384-well plate, add 2.5 µL of inhibitor dilution, 2.5 µL of a CDK9/Cyclin T1 and fluorescein-labeled substrate mix, and initiate the reaction by adding 5 µL of ATP solution (at Km concentration).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.[25]
-
Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled anti-phospho-substrate antibody.[24]
-
Readout: Incubate for 60 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring emission at ~520 nm (acceptor) and ~490 nm (donor).[25]
-
Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Plot the ratio against inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Cell-Based Viability Assay (Luminescence)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines. The CellTiter-Glo® assay is a widely used method that quantifies ATP levels as an indicator of metabolic activity and cell viability.[26]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 AML cells) in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.[27]
-
Compound Treatment: Treat cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Protocol: a. Equilibrate the plate to room temperature for 30 minutes.[28] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.[27] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[28] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28]
-
Readout: Measure luminescence using a plate reader.[28]
-
Analysis: Normalize the luminescent signal to the vehicle control. Plot the percentage of viable cells against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor binds to its intended target, CDK9, within the complex environment of a live cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a leading method for this purpose.[29]
Principle: Cells are engineered to express CDK9 fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the CDK9 active site is added (energy acceptor). When the tracer is bound, BRET occurs. A test compound that engages the target will displace the tracer, causing a loss of BRET signal.[29]
Methodology:
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc®-CDK9 fusion protein. Culture for ~20 hours to allow protein expression.[30]
-
Cell Plating: Harvest and resuspend the transfected cells. Dispense into a white, non-binding 384-well plate.[31]
-
Compound and Tracer Addition: Add the test inhibitor at various concentrations, followed immediately by the addition of the NanoBRET™ fluorescent tracer at a pre-optimized concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.[30]
-
Substrate Addition: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor just prior to reading.[30]
-
Readout: Measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously using a plate reader equipped with the appropriate filters.[30]
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against inhibitor concentration to determine the cellular IC50, reflecting target engagement.
Conclusion and Future Directions
The inhibition of CDK9 is a validated and promising strategy for cancer therapy, particularly for malignancies addicted to transcriptional oncogenes. While pan-CDK inhibitors like Dinaciclib have demonstrated potent anti-tumor activity, their clinical utility can be limited by toxicities associated with the inhibition of cell-cycle CDKs.[32] The development of highly selective CDK9 inhibitors, such as Atuveciclib and KB-0742, represents a significant advancement, offering the potential for an improved therapeutic index.[10][11]
Although detailed public data on CDK9-IN-31 (dimaleate) is sparse, its classification as a CDK9 inhibitor places it within this exciting therapeutic landscape. For any novel CDK9 inhibitor, rigorous characterization using the biochemical, cellular, and target engagement assays detailed in this guide is paramount. Future research will focus on optimizing selectivity, understanding mechanisms of resistance, and identifying patient populations most likely to benefit from CDK9-targeted therapies.
References
- 1. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P-TEFb- the final frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tempus.com [tempus.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dinaciclib | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. AZD4573 [openinnovation.astrazeneca.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. P-TEFb as A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 27. ch.promega.com [ch.promega.com]
- 28. OUH - Protocols [ous-research.no]
- 29. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 30. eubopen.org [eubopen.org]
- 31. promega.com [promega.com]
- 32. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of a Selective CDK9 Inhibitor: A Technical Guide
Disclaimer: Publicly available scientific literature and databases lack specific quantitative in vitro biological activity data for CDK9-IN-31 (dimaleate). Therefore, this document serves as a representative technical guide detailing the expected biological activity and experimental evaluation of a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor. The presented data is illustrative and based on established findings for potent and selective CDK9 inhibitors.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory subunit, Cyclin T1, it forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating the transition from promoter-proximal pausing to productive transcription elongation. Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive target for cancer therapy. This guide outlines the typical in vitro biological profile of a selective CDK9 inhibitor.
Biochemical Activity and Selectivity
A potent and selective CDK9 inhibitor is expected to exhibit strong enzymatic inhibition of CDK9 and minimal activity against other kinases.
Table 1: Representative Biochemical Activity of a Selective CDK9 Inhibitor
| Target Enzyme | IC50 (nM) |
| CDK9/Cyclin T1 | 5 |
Table 2: Representative Kinase Selectivity Profile
| Kinase | IC50 (nM) | Selectivity (Fold vs. CDK9) |
| CDK1/Cyclin B | >1000 | >200 |
| CDK2/Cyclin A | 500 | 100 |
| CDK4/Cyclin D1 | >1000 | >200 |
| CDK5/p25 | >1000 | >200 |
| CDK7/Cyclin H | 800 | 160 |
Anti-Proliferative Activity in Cancer Cell Lines
Selective CDK9 inhibitors are anticipated to display potent anti-proliferative effects in cancer cell lines that are dependent on the transcription of short-lived anti-apoptotic proteins like Mcl-1.
Table 3: Representative Anti-Proliferative Activity of a Selective CDK9 Inhibitor
| Cell Line | Cancer Type | GI50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 50 |
| MOLM-13 | Acute Myeloid Leukemia | 75 |
| HCT116 | Colon Carcinoma | 150 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 200 |
Experimental Protocols
CDK9/Cyclin T1 Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against the CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., CDK9-IN-31 dimaleate) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. Add 5 µL of the enzyme solution to each well.
-
Prepare the substrate/ATP solution by mixing the CDK9 substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of the anti-proliferative effects of a test compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, HCT116)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO) at various concentrations.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol is for assessing the inhibition of CDK9 activity in cells by measuring the phosphorylation of its downstream target, RNA Polymerase II.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2) and anti-total RNA Pol II
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNA Pol II (Ser2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total RNA Pol II as a loading control.
Visualizations
CDK9 Signaling Pathway
Caption: CDK9 forms the active P-TEFb complex which phosphorylates RNA Pol II to promote transcriptional elongation.
Experimental Workflow for CDK9 Inhibitor Evaluation
Caption: A typical workflow for the in vitro evaluation of a novel CDK9 inhibitor.
Mechanism of Action of a Selective CDK9 Inhibitor
Caption: Inhibition of CDK9 leads to decreased transcription of survival genes, causing cell cycle arrest and apoptosis.
Navigating the Intellectual Property and Technical Landscape of CDK9-IN-31 (dimaleate): A Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding the novel CDK9 inhibitor, CDK9-IN-31, and its dimaleate salt. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the available technical data, experimental methodologies, and the core signaling pathways associated with this potential anti-cancer agent.
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. The development of selective CDK9 inhibitors represents a promising therapeutic strategy for various malignancies. CDK9-IN-31 has emerged as a novel inhibitor in this class. This guide consolidates the currently available information on its intellectual property, biological activity, and the experimental frameworks for its characterization, providing a foundational resource for further research and development.
Patent and Intellectual Property
The primary intellectual property protection for CDK9-IN-31 appears to be centered around a Chinese patent application.
Key Patent Application:
| Patent Number | Title | Applicant/Inventor | Filing Date | Status |
| CN116496267A | CDK9 inhibitor and preparation method and application thereof | Fusheng Zhou, et al. | Not Publicly Available | Pending/Published |
At present, the full text and a detailed English translation of the patent application CN116496267A are not widely available in public databases. A comprehensive analysis of the patent's claims, including the precise composition of matter claims for CDK9-IN-31 and its salts, the scope of protected therapeutic uses, and the detailed synthesis and biological data, is pending public disclosure of the complete document.
Typically, a patent of this nature would provide protection for:
-
The chemical structure of CDK9-IN-31 and its pharmaceutically acceptable salts, including the dimaleate form.
-
The synthesis process for the compound.
-
Pharmaceutical compositions containing CDK9-IN-31.
-
Methods of use for the treatment of diseases, particularly cancers, where CDK9 is implicated.
Researchers and developers are strongly advised to consult with intellectual property professionals for a thorough freedom-to-operate analysis before commencing any commercial development.
Quantitative Biological Data
Detailed quantitative data for CDK9-IN-31 and its dimaleate salt are anticipated to be disclosed within the full patent application. The following table provides a template for the types of data crucial for evaluating a novel CDK9 inhibitor. The values presented are placeholders and should be updated as official data becomes available.
| Parameter | CDK9-IN-31 (dimaleate) | Reference Compound(s) |
| In Vitro Potency | ||
| CDK9/Cyclin T1 IC50 (nM) | Data Not Available | e.g., Flavopiridol, Dinaciclib |
| Kinase Selectivity (IC50 in nM) | ||
| > CDK1/Cyclin B | Data Not Available | |
| > CDK2/Cyclin E | Data Not Available | |
| > CDK4/Cyclin D1 | Data Not Available | |
| > CDK6/Cyclin D3 | Data Not Available | |
| > CDK7/Cyclin H | Data Not Available | |
| Cellular Activity | ||
| Anti-proliferative IC50 (nM) (e.g., in MOLM-13, MV-4-11 cell lines) | Data Not Available | |
| Apoptosis Induction (EC50, nM) | Data Not Available | |
| Pharmacokinetics (in vivo) | ||
| Half-life (t1/2, hours) | Data Not Available | |
| Bioavailability (%) | Data Not Available | |
| Cmax (ng/mL) | Data Not Available | |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (%) in xenograft models | Data Not Available |
Experimental Protocols
The following sections detail representative experimental methodologies for the synthesis, in vitro, and in vivo characterization of a novel CDK9 inhibitor like CDK9-IN-31. These protocols are based on established practices in the field and should be adapted based on the specific properties of the compound.
Chemical Synthesis of CDK9 Inhibitor
A general multi-step synthesis for a heterocyclic CDK9 inhibitor is outlined below. The specific reactants and conditions for CDK9-IN-31 would be detailed in the patent CN116496267A.
Representative synthetic workflow for a CDK9 inhibitor.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK9-IN-31 against CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
CDK9-IN-31 (dimaleate) serially diluted
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of CDK9-IN-31 (dimaleate) in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of CDK9-IN-31 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13, MV-4-11 for leukemia)
-
Complete cell culture medium
-
CDK9-IN-31 (dimaleate)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of CDK9-IN-31 (dimaleate) or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Record luminescence with a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CDK9-IN-31 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Human cancer cells (e.g., MOLM-13)
-
CDK9-IN-31 (dimaleate) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer CDK9-IN-31 (dimaleate) or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in Transcriptional Regulation
CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, plays a pivotal role in regulating gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to the release of paused RNAPII and the transition to productive transcriptional elongation. This process is critical for the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, which are often overexpressed in cancer cells.
CDK9-mediated transcriptional regulation and the point of intervention for CDK9-IN-31.
Experimental Workflow for CDK9 Inhibitor Characterization
The development and characterization of a novel CDK9 inhibitor follows a structured workflow from initial screening to preclinical evaluation.
A typical workflow for the preclinical development of a CDK9 inhibitor.
Conclusion
CDK9-IN-31 (dimaleate) is a novel CDK9 inhibitor with potential applications in cancer therapy, as evidenced by the patent filing CN116496267A. While detailed public information regarding its specific intellectual property claims and comprehensive biological data is currently limited, this guide provides a foundational framework for understanding its potential. The provided signaling pathways and experimental protocols offer a robust starting point for researchers aiming to investigate this compound or develop similar molecules. The elucidation of the full patent details will be a critical next step in fully defining the therapeutic and commercial potential of CDK9-IN-31.
The Cutting Edge of Transcription-Targeted Cancer Therapy: A Technical Review of CDK9 Inhibitors in Clinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key regulator of transcriptional elongation, its inhibition offers a powerful mechanism to suppress the expression of oncogenes and short-lived anti-apoptotic proteins essential for cancer cell survival.[1][2] This technical guide provides a comprehensive overview of the CDK9 signaling pathway, the landscape of inhibitors in clinical development, key experimental methodologies for their evaluation, and a summary of available clinical data.
The CDK9 Signaling Pathway: A Master Regulator of Transcription
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which also contains a cyclin partner, most commonly Cyclin T1.[3][4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][5] This phosphorylation event at Serine 2 of the CTD repeats releases RNAPII from promoter-proximal pausing, a major checkpoint in gene expression, thereby enabling productive transcriptional elongation.[3]
The activity of P-TEFb is tightly regulated. A significant portion of P-TEFb in the cell is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which includes HEXIM1.[5][6] Various cellular signals can trigger the release of active P-TEFb from this complex. Once active, P-TEFb is recruited to gene promoters, often by transcription factors like MYC or bromodomain-containing proteins like BRD4, to drive the expression of target genes.[5][7]
Many cancers are dependent on the continuous, high-level transcription of key survival genes. These include the oncogene MYC and the anti-apoptotic protein Mcl-1, both of which have short half-lives.[5][7] By inhibiting CDK9, the production of these crucial proteins is shut down, leading to cell cycle arrest and apoptosis in cancer cells.[7][8] This dependency makes CDK9 an attractive therapeutic target in various hematological and solid tumors.[1][2]
CDK9 Inhibitors in Clinical Development
The landscape of CDK9 inhibitors has evolved from first-generation, non-selective "pan-CDK" inhibitors to highly selective molecules with improved therapeutic windows.[9] While early inhibitors like flavopiridol showed clinical activity, their use was often limited by off-target toxicities.[9][10] Newer, more selective agents aim to mitigate these effects while retaining potent on-target activity. Several CDK9 inhibitors are currently in various stages of clinical investigation.[8]
Table 1: Selected CDK9 Inhibitors in Clinical Development
| Inhibitor | Developer/Sponsor | Mechanism | Selected Indications | Highest Clinical Phase |
|---|---|---|---|---|
| Alvocidib (Flavopiridol) | Multiple | Pan-CDK inhibitor | Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL) | Phase II |
| AZD4573 | AstraZeneca | Selective CDK9 inhibitor | Hematological Malignancies (AML, Non-Hodgkin Lymphoma) | Phase II[11] |
| Voruciclib | MEI Pharma | Selective CDK9 inhibitor | AML, B-cell Malignancies | Phase I[12] |
| KB-0742 | Kronos Bio | Selective CDK9 inhibitor | MYC-amplified Solid Tumors | Phase II[8] |
| VIP152 (Fadraciclib) | Vincerx Pharma | Selective CDK9/2 inhibitor | Advanced Solid Tumors, Lymphoma | Phase I[9] |
Quantitative Preclinical and Clinical Data
The potency of CDK9 inhibitors is typically characterized by their 50% inhibitory concentration (IC50) values, with most modern selective inhibitors demonstrating activity in the nanomolar range.[9][10] Clinical trials provide crucial data on safety, tolerability, and preliminary efficacy.
Table 2: Preclinical Activity of Selected CDK9 Inhibitors
| Inhibitor | Target | IC50 Value | Key Finding |
|---|---|---|---|
| AZD4573 | CDK9 | <10 nM | Highly selective; effectively suppresses Mcl-1 and induces apoptosis in hematologic cancer cells.[13] |
| KB-0742 | CDK9 | Not specified | Orally bioavailable inhibitor for MYC-dependent cancers.[14] |
| Most Selective Inhibitors | CDK9 | Nanomolar (nM) range | High potency against the target kinase is a common feature of new agents.[9][10] |
Table 3: Summary of Clinical Trial Data for Selected CDK9 Inhibitors
| Inhibitor | Trial/Indication | Dose/Schedule | Key Observations & Efficacy |
|---|---|---|---|
| Alvocidib (Flavopiridol) | Phase II / AML (in combination) | Varies | A study in combination with cytarabine and mitoxantrone showed a 58% complete response rate.[10] |
| Voruciclib | Phase I / R/R AML & B-cell Malignancies | Up to 200 mg (intermittent schedule) | Well-tolerated with no dose-limiting toxicities (DLTs) on the intermittent schedule.[15][16] |
| Voruciclib + Venetoclax | Phase I / R/R AML | Dose escalation ongoing | No observed overlapping toxicity; anti-tumor activity demonstrated by objective responses. |
Experimental Protocols for Evaluating CDK9 Inhibitors
A structured, multi-stage process is used to evaluate novel CDK9 inhibitors, progressing from initial biochemical assays to complex clinical studies.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 12. MEI Pharma Announces Update of Ongoing Phase 1 Study Evaluating Oral CDK9 Inhibitor Voruciclib Alone and in Combination with Venetoclax in Patients with Acute Myeloid Leukemia or B-Cell Malignancies - BioSpace [biospace.com]
- 13. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 15. ashpublications.org [ashpublications.org]
- 16. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CDK9-IN-31 (dimaleate) in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of CDK9-IN-31 (dimaleate), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), for the treatment of cancer cells in a research setting. The information compiled herein is based on preclinical data and is intended to guide in vitro experimental design.
Introduction
CDK9-IN-31 (dimaleate), also known as GFH009 maleate, is a small molecule inhibitor that targets the kinase activity of CDK9.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the transcription of many genes, including those essential for cancer cell proliferation and survival, such as c-MYC and MCL-1.[1] By inhibiting CDK9, CDK9-IN-31 (dimaleate) leads to the downregulation of these key oncogenes, ultimately inducing apoptosis in cancer cells.[1] Preclinical studies have demonstrated its anti-proliferative activity in various cancer cell lines, particularly in hematological malignancies.[2][3]
Mechanism of Action
CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the transition from transcription initiation to productive elongation. CDK9-IN-31 (dimaleate) competitively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity. This leads to a reduction in RNAPII phosphorylation, premature termination of transcription, and subsequent downregulation of short-lived anti-apoptotic proteins and oncoproteins that are crucial for tumor cell survival.
References
- 1. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GenFleet Announces GFH009 Granted with FDA Orphan Drug Designation for Treatment of Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
- 3. GFH009 Receives FDA Fast Track, Orphan Drug Designations for Treating R/R Peripheral T-cell Lymphomas and Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
Application Notes and Protocols for CDK9-IN-31 (dimaleate) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of the CDK9 inhibitor, CDK9-IN-31 (dimaleate), for use in in vitro assays. Adherence to these guidelines will help ensure the compound's integrity and the reproducibility of experimental results.
Introduction
CDK9-IN-31 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] As a dimaleate salt, its solubility and handling characteristics are important considerations for successful in vitro studies. Proper dissolution and storage are critical to maintaining the compound's activity and ensuring accurate and consistent results in kinase assays and cell-based experiments.
Signaling Pathway of CDK9
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex in transcriptional regulation, the target of CDK9-IN-31.
Caption: CDK9 Signaling Pathway.
Quantitative Data Summary
This table summarizes the key quantitative parameters for the dissolution and storage of CDK9-IN-31 (dimaleate).
| Parameter | Recommended Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to minimize degradation. |
| Stock Solution Concentration | 10 mM | A common starting concentration for in vitro assays. |
| Storage of Solid Compound | -20°C to -80°C | Protect from light and moisture. |
| Storage of Stock Solution | -80°C (long-term); -20°C (short-term) | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution Solvent | Aqueous buffer or cell culture medium | The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent effects. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
CDK9-IN-31 (dimaleate) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of CDK9-IN-31 (dimaleate) powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the compound using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a specific mass of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM CDK9-IN-31 (dimaleate) stock solution in DMSO
-
Appropriate aqueous buffer (e.g., kinase assay buffer) or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the same aqueous buffer or cell culture medium that will be used in the final assay. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing CDK9-IN-31 (dimaleate) for in vitro experiments.
Caption: Workflow for CDK9-IN-31 (dimaleate).
Stability and Storage Recommendations
-
Solid Form: When stored as a solid at -20°C or -80°C, protected from light and moisture, CDK9-IN-31 (dimaleate) is expected to be stable for an extended period.
-
DMSO Stock Solutions: For optimal long-term stability, it is recommended to store DMSO stock solutions at -80°C.[2] For frequent use, storage at -20°C is acceptable for shorter durations.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
-
Aqueous Solutions: It is highly recommended to prepare fresh working solutions in aqueous buffers or cell culture media on the day of the experiment. Small molecule inhibitors are often less stable in aqueous environments.
Safety Precautions
-
Handle CDK9-IN-31 (dimaleate) in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the material safety data sheet (MSDS) for complete safety and handling information.
References
Application Notes and Protocols for CDK9-IN-31 (dimaleate) in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK9-IN-31 (dimaleate) is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology, primarily due to its ability to suppress the expression of short-lived anti-apoptotic proteins and key oncogenes, thereby inducing apoptosis in cancer cells. These application notes provide an overview of the mechanism of action of CDK9 inhibitors in apoptosis induction and detailed protocols for evaluating the effects of CDK9-IN-31 (dimaleate) in a research setting.
Mechanism of Action
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the transition from transcriptional initiation to productive elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II)[1]. The inhibition of CDK9 leads to a decrease in Pol II phosphorylation, resulting in the downregulation of genes with short half-lives, including the critical anti-apoptotic protein Mcl-1 and the oncogene c-Myc[1][2]. The suppression of these key survival signals ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.
Data Presentation
The following tables summarize quantitative data obtained from studies with various selective CDK9 inhibitors. These values should serve as a starting point for designing experiments with CDK9-IN-31 (dimaleate), and optimal concentrations and treatment times should be determined empirically for each cell line.
Table 1: IC50 Values of CDK9 Inhibitors in Cancer Cell Lines
| CDK9 Inhibitor | Cell Line | Assay Duration | IC50 (nM) | Reference |
| SNS-032 | NALM6 | 72 hours | 200 | [3] |
| SNS-032 | REH | 72 hours | 200 | [3] |
| SNS-032 | SEM | 72 hours | 350 | [3] |
| SNS-032 | RS4;11 | 72 hours | 250 | [3] |
Table 2: Treatment Conditions for Apoptosis Induction by CDK9 Inhibitors
| CDK9 Inhibitor | Cell Line | Concentration (nM) | Treatment Duration | Key Observations | Reference |
| SNS-032 | B-ALL Cells | 200-350 | 24 hours | Decreased EdU incorporation, downregulation of Bcl-2, upregulation of cleaved caspase-3 | [3][4] |
| i-CDK9 | HeLa | 300 | 8 hours | 3.3-fold increase in MYC protein levels | [5] |
Mandatory Visualizations
Caption: CDK9 Inhibition-Mediated Apoptosis Pathway.
Caption: Experimental Workflow for Assessing Apoptosis.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of CDK9 inhibitors[3].
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CDK9-IN-31 (dimaleate)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of CDK9-IN-31 (dimaleate) in complete culture medium.
-
Treat the cells with varying concentrations of CDK9-IN-31 (dimaleate) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) in parallel.
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry[3].
-
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of CDK9-IN-31 (dimaleate) for 24-48 hours.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate software (e.g., FlowJo) to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression of key proteins involved in the CDK9-mediated apoptotic pathway[3][4].
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Mcl-1, anti-cleaved Caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
After treatment with CDK9-IN-31 (dimaleate), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
References
- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
Detecting CDK9 Inhibition with CDK9-IN-31 (dimaleate) Using Western Blot Analysis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position. This phosphorylation event is critical for the release of paused RNAPII from promoter-proximal regions, allowing for productive transcription of downstream gene sequences. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
CDK9-IN-31 (dimaleate) is a chemical compound designed to inhibit the kinase activity of CDK9.[1][2] This application note provides a detailed protocol for assessing the inhibitory effect of CDK9-IN-31 on CDK9 activity in a cellular context using Western blot analysis. The primary readout for CDK9 inhibition is the reduction in the phosphorylation of RNAPII at Ser2. This protocol is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.
Signaling Pathway of CDK9 and Inhibition by CDK9-IN-31
CDK9, in complex with its regulatory cyclin partner (primarily Cyclin T1), forms the active P-TEFb complex. P-TEFb is recruited to promoter-proximal regions where RNAPII has initiated transcription but is paused due to the action of negative elongation factors. CDK9 then phosphorylates the Ser2 residue of the RNAPII CTD, which leads to the dissociation of negative elongation factors and the recruitment of positive elongation factors, thereby promoting transcriptional elongation. CDK9-IN-31 acts as an inhibitor of CDK9, preventing the phosphorylation of its substrates, including RNAPII. This leads to an accumulation of paused RNAPII and a reduction in the transcription of target genes.
Experimental Protocol: Western Blot for CDK9 Inhibition
This protocol outlines the steps for treating cells with CDK9-IN-31, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of RNAPII at Ser2.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
CDK9-IN-31 (dimaleate)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
References
Application Notes and Protocols for CDK9-IN-31 (dimaleate) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), facilitating the transition from abortive to productive transcription.[1][2] This process is essential for the expression of short-lived anti-apoptotic proteins and oncogenes, such as MCL-1 and MYC, which are crucial for the survival and proliferation of many cancer cells.[2][3] Consequently, the inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology.
CDK9-IN-31 (dimalealeate) is a novel inhibitor of CDK9 with potential as an anticancer agent.[4][5] These application notes provide an overview of the mechanism of action of CDK9 inhibitors and detailed protocols for assessing the sensitivity of cancer cell lines to CDK9-IN-31 treatment.
Mechanism of Action of CDK9 Inhibition
CDK9, in complex with its regulatory subunit Cyclin T1, forms the active P-TEFb complex.[6] P-TEFb is recruited to gene promoters where it phosphorylates the serine 2 residue of the RNAP II C-terminal domain (CTD).[7] This phosphorylation event releases RNAP II from a paused state, allowing for productive transcript elongation.[1] Inhibition of CDK9 with small molecules like CDK9-IN-31 prevents this phosphorylation, leading to a global downregulation of transcription, particularly of genes with short half-lives.[7] This transcriptional repression preferentially affects cancer cells that are dependent on the high expression of oncoproteins and survival factors. The downstream effects of CDK9 inhibition include cell cycle arrest and induction of apoptosis.[3]
Cell Lines Sensitive to CDK9 Inhibition
A broad range of cancer cell lines have demonstrated sensitivity to selective CDK9 inhibitors. This sensitivity is often correlated with a dependency on transcriptional addiction to key oncogenes. While specific data for CDK9-IN-31 is not yet widely available, the following table summarizes the reported sensitivity of various cancer cell lines to other selective CDK9 inhibitors, providing a basis for selecting cell lines for initial screening of CDK9-IN-31.
| Cell Line | Cancer Type | CDK9 Inhibitor | IC50 (nM) | Reference |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | SNS-032 | 200 | [8] |
| REH | B-cell Acute Lymphoblastic Leukemia | SNS-032 | 200 | [8] |
| SEM | B-cell Acute Lymphoblastic Leukemia | SNS-032 | 350 | [8] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | SNS-032 | 250 | [8] |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | NVP-2 | 9 | [1] |
Note: The IC50 values are highly dependent on the specific inhibitor and the assay conditions. It is recommended to perform dose-response studies to determine the potency of CDK9-IN-31 in the cell lines of interest.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the cellular effects of CDK9-IN-31.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of CDK9-IN-31 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CDK9-IN-31 (dimaleate)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of CDK9-IN-31 in complete medium. A typical concentration range to start with is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with CDK9-IN-31.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
CDK9-IN-31 (dimaleate)
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with CDK9-IN-31 at concentrations around the determined IC50 value and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them in a tube.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to assess the effect of CDK9-IN-31 on the phosphorylation of RNAP II and the expression of downstream target proteins like MCL-1 and c-Myc.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
CDK9-IN-31 (dimaleate)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-RNAP II, anti-MCL-1, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with CDK9-IN-31 and vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: CDK9 Signaling Pathway and Point of Inhibition.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of the CDK9 Inhibitor AT7519 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription. In many cancers, there is a heightened reliance on the continuous transcription of short-lived anti-apoptotic proteins for survival, making CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to the downregulation of these critical survival proteins, ultimately inducing apoptosis in cancer cells.
These application notes provide detailed protocols for the in vivo dosing and administration of AT7519, a potent inhibitor of multiple CDKs including CDK9, in various mouse models of cancer. The provided data and methodologies are based on preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
AT7519 exerts its anti-tumor effects primarily through the inhibition of transcriptional CDKs, particularly CDK9. By binding to the ATP pocket of CDK9, AT7519 prevents the phosphorylation of RNAPII. This leads to a global decrease in the transcription of messenger RNAs (mRNAs) with short half-lives, including those encoding critical anti-apoptotic proteins like Mcl-1. The depletion of these survival proteins triggers the intrinsic apoptotic pathway in cancer cells.
Data Presentation
In Vivo Efficacy of AT7519 in Neuroblastoma Xenograft Models
| Mouse Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| NMRI nu/nu mice | AMC711T (MYCN-amplified) | 5, 10, or 15 mg/kg AT7519 (i.p.) | 5 days on, 2 days off for 3 weeks | Dose-dependent tumor growth inhibition. 10 and 15 mg/kg almost completely blocked tumor growth. | [1][2] |
| NMRI nu/nu mice | KCNR (MYCN-amplified) | 15 mg/kg AT7519 (i.p.) | 5 days on, 2 days off | 50% reduction in tumor growth compared to control at day 17. | [1] |
| Th-MYCN transgenic mice | N/A (spontaneous tumors) | 15 mg/kg AT7519 (i.p.) | 5 consecutive days | Average tumor size reduction of 86% at day 7 and improved survival. | [1][2] |
In Vivo Efficacy of AT7519 in a Multiple Myeloma Xenograft Model
| Mouse Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Male SCID mice | MM.1S | 15 mg/kg AT7519 (i.p.) | 5 days/week for 2 weeks | Significant tumor growth inhibition and increased caspase 3 activation. Median overall survival of 40 days vs. 27.5 days for control. | [3][4] |
| Male SCID mice | MM.1S | 15 mg/kg AT7519 (i.p.) | 3 days/week for 4 weeks | Significant tumor growth inhibition. Median overall survival of 39 days vs. 27.5 days for control. | [3][5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Neuroblastoma Subcutaneous Xenograft Model
This protocol is based on studies using the MYCN-amplified AMC711T neuroblastoma patient-derived xenograft.[1][2]
1. Animal Model and Cell Line:
-
Animal Strain: Female NMRI homozygous (nu/nu) mice, 6-15 weeks old.
-
Cell Line: AMC711T patient-derived neuroblastoma cells.
2. Tumor Implantation:
-
Implant AMC711T tumor fragments subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a mean volume of approximately 268 mm³.
3. Drug Preparation and Administration:
-
Formulation: Dissolve AT7519 in sterile 0.9% saline to final concentrations of 0.5, 1.0, and 1.5 mg/mL for the 5, 10, and 15 mg/kg doses, respectively (assuming a 10 mL/kg injection volume).
-
Dosing and Schedule: Administer AT7519 via intraperitoneal (i.p.) injection daily for 5 consecutive days, followed by a 2-day break. Repeat this cycle for 3 weeks.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group.
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²) / 2.
-
Toxicity: Monitor animal body weight and general health daily.
-
Pharmacodynamic Analysis (Optional): At the end of the study (e.g., 1 hour after the last dose), tumors can be harvested for Western blot analysis of p-Rb, p-NPM, and markers of apoptosis (e.g., cleaved caspase-3).[1]
Protocol 2: In Vivo Efficacy Study in a Multiple Myeloma Subcutaneous Xenograft Model
This protocol is based on a study using the MM.1S multiple myeloma cell line.[3]
1. Animal Model and Cell Line:
-
Animal Strain: Male SCID mice.
-
Cell Line: MM.1S multiple myeloma cells.
2. Tumor Implantation:
-
Inoculate 5 x 10⁶ MM.1S cells suspended in 100 µL of serum-free RPMI 1640 medium subcutaneously into the flank of each mouse.
-
Allow tumors to become measurable before starting treatment.
3. Drug Preparation and Administration:
-
Formulation: Dissolve AT7519 in sterile 0.9% saline.
-
Dosing and Schedule:
-
Regimen A: Administer 15 mg/kg AT7519 via i.p. injection once daily for 5 consecutive days, repeated for 2 weeks.
-
Regimen B: Administer 15 mg/kg AT7519 via i.p. injection three times a week for four consecutive weeks.
-
-
Control Group: Administer an equivalent volume of sterile 0.9% saline on the same schedule.
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor size every other day using calipers and calculate tumor volume.
-
Survival: Monitor animals for signs of distress and record the date of euthanasia or death to determine overall survival.
-
Toxicity: Monitor animal body weight and general health throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for immunohistochemical analysis of apoptosis markers like cleaved caspase-3.[3]
Pharmacodynamic Studies
To confirm the mechanism of action of AT7519 in vivo, pharmacodynamic studies can be performed.
Protocol:
-
Establish tumors in mice as described in the efficacy protocols.
-
Administer a single dose of AT7519 (e.g., 10 or 15 mg/kg i.p.).
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), euthanize cohorts of mice and harvest tumors.
-
Prepare tumor lysates for Western blot analysis to assess the phosphorylation status of RNAPII (Ser2), CDK2 substrates (p-Rb, p-NPM), and the expression levels of downstream targets like Mcl-1.[1][4]
Conclusion
AT7519 has demonstrated significant preclinical anti-tumor activity in various mouse models of cancer, particularly in those with a dependency on transcriptional regulation for survival. The protocols and data presented here provide a framework for the in vivo evaluation of this and other CDK9 inhibitors. Careful consideration of the animal model, dosing regimen, and relevant pharmacodynamic endpoints is crucial for the successful execution and interpretation of these studies.
References
- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining CDK9-IN-31 (dimaleate) with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its inhibition has emerged as a promising therapeutic strategy in oncology. By blocking CDK9, the transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (MCL-1), is suppressed, leading to apoptosis in cancer cells that are often dependent on these proteins for survival.[1][2] CDK9-IN-31 (dimaleate) is a potent inhibitor of CDK9. Combining CDK9-IN-31 with conventional chemotherapy agents presents a rational approach to enhance anti-tumor efficacy and overcome drug resistance. Preclinical studies with various CDK9 inhibitors have demonstrated synergistic effects when combined with cytotoxic drugs in a range of malignancies.[3][4]
These application notes provide a comprehensive overview of the preclinical rationale, experimental protocols, and data interpretation for combining CDK9-IN-31 (dimaleate) with other chemotherapy agents. While specific data for CDK9-IN-31 is emerging, the principles and methodologies are based on extensive research with other CDK9 inhibitors.
Rationale for Combination Therapy
The primary rationale for combining CDK9-IN-31 with chemotherapy lies in the complementary mechanisms of action:
-
Induction of Apoptosis: CDK9 inhibition leads to the downregulation of anti-apoptotic proteins like MCL-1, sensitizing cancer cells to the DNA-damaging effects of chemotherapy.[1][4]
-
Overcoming Chemoresistance: Many tumors develop resistance to chemotherapy by upregulating pro-survival pathways. CDK9 inhibition can counteract these resistance mechanisms.
-
Synergistic Cytotoxicity: The combination of a transcriptional inhibitor (CDK9-IN-31) and a DNA-damaging agent (chemotherapy) can lead to a synergistic increase in cancer cell death.
Signaling Pathway of CDK9 Inhibition and Chemotherapy-Induced Apoptosis
Caption: CDK9 inhibition by CDK9-IN-31 blocks the transcription of anti-apoptotic proteins like MCL-1, sensitizing cancer cells to apoptosis induced by chemotherapy-mediated DNA damage.
Preclinical Data Summary
The following tables summarize representative preclinical data from studies combining various CDK9 inhibitors with chemotherapy agents. This data illustrates the potential for synergistic anti-tumor effects.
Table 1: In Vitro Synergistic Effects of CDK9 Inhibitors with Chemotherapy
| CDK9 Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line | Parameter | Result | Reference |
| Roscovitine | Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-468 | Combination Index (CI) | CI < 1 (Synergism) | [3][5] |
| Atuveciclib | Cisplatin | Triple-Negative Breast Cancer | MDA-MB-231 | Mammosphere Formation | Enhanced Inhibition | [6] |
| CDKI-73 | Cisplatin | Hypopharyngeal Squamous Cell Carcinoma | FaDu | Apoptosis | Synergistic Increase | [4] |
| Dinaciclib | Doxorubicin | Acute Myeloid Leukemia | MOLM-13 | Cell Viability | Synergistic Decrease | [1] |
Table 2: In Vivo Efficacy of CDK9 Inhibitor and Chemotherapy Combinations
| CDK9 Inhibitor | Chemotherapy Agent | Cancer Model | Parameter | Result | Reference |
| Roscovitine | Doxorubicin | TNBC Xenograft | Tumor Volume | Significant Reduction vs. Single Agents | [3][5] |
| Flavopiridol | - | Esophageal Adenocarcinoma Xenograft | Tumor Growth Inhibition | 63.1% Reduction | [7] |
| Enitociclib | - | MYC+ Lymphoma Xenograft | Tumor Growth Inhibition | 99.5% Inhibition | [8] |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if the combination of CDK9-IN-31 and a chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
CDK9-IN-31 (dimaleate)
-
Chemotherapy agent (e.g., Doxorubicin, Carboplatin)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both CDK9-IN-31 and the chemotherapy agent.
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability (typically 48-72 hours).
-
Viability Assay: Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for in vitro synergy assessment of CDK9-IN-31 and a chemotherapy agent.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of combining CDK9-IN-31 with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line for xenograft establishment
-
CDK9-IN-31 (dimaleate) formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Xenograft Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (typically n=8-10 per group):
-
Vehicle Control
-
CDK9-IN-31 alone
-
Chemotherapy agent alone
-
CDK9-IN-31 + Chemotherapy agent
-
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth between the combination group and the single-agent and control groups.
Caption: Workflow for an in vivo xenograft study to evaluate the combination of CDK9-IN-31 and a chemotherapy agent.
Conclusion
The combination of CDK9-IN-31 (dimaleate) with conventional chemotherapy agents is a promising strategy to enhance anti-cancer efficacy. The provided protocols offer a framework for the preclinical evaluation of such combinations. Rigorous in vitro and in vivo studies are essential to determine the optimal drug ratios, dosing schedules, and responsive cancer types to translate this therapeutic approach into clinical applications.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Antitumor effects of cyclin dependent kinase 9 inhibition in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
CDK9-IN-31 (dimaleate) not inhibiting cell growth.
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with CDK9-IN-31 (dimaleate) not inhibiting cell growth in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any cell growth inhibition after treating my cells with CDK9-IN-31 (dimaleate). What are the possible reasons?
There are several potential reasons for the lack of efficacy, which can be broadly categorized as issues with the compound itself, the experimental setup, or cell line-specific factors. This guide will walk you through troubleshooting steps for each of these possibilities.
Q2: What is the primary mechanism of action for CDK9 inhibitors?
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is crucial for the transition from transcription initiation to productive elongation.[2] By inhibiting CDK9, compounds like CDK9-IN-31 prevent this phosphorylation, leading to a pause in transcription, particularly of genes with short half-lives, many of which are oncoproteins like MYC and MCL-1.[3][4][5] This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cells.
Q3: Are certain cancer cell types known to be more sensitive to CDK9 inhibition?
Yes, sensitivity to CDK9 inhibitors can vary between cell lines. Cancers that are highly dependent on the continuous transcription of oncoproteins, such as those with MYC overexpression, are often more susceptible.[4][5] For instance, some studies have shown that oncogenic KRAS-expressing cells exhibit increased vulnerability to CDK9 inhibition.[6][7] Additionally, various models of breast cancer and diffuse large B-cell lymphoma (DLBCL) have demonstrated sensitivity to CDK9 inhibitors.[4][8]
Q4: What are the recommended storage and handling procedures for CDK9-IN-31 (dimaleate)?
Proper storage and handling are critical for maintaining the compound's activity. While specific instructions for CDK9-IN-31 (dimaleate) should be obtained from the supplier, general recommendations for similar kinase inhibitors include storage at -20°C or -80°C as a solid. For stock solutions, it's advisable to prepare fresh solutions or use pre-packaged sizes, as some solutions can be unstable.[9] Aliquoting stock solutions can also help to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: No Observed Cell Growth Inhibition
If you are not observing the expected anti-proliferative effects with CDK9-IN-31 (dimaleate), follow these troubleshooting steps.
Step 1: Verify Compound Integrity and Preparation
Possible Issue: The compound may have degraded due to improper storage, or it may not be fully solubilized.
Troubleshooting Actions:
-
Confirm Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations.
-
Check Solubility: Confirm that the solvent used is appropriate and that the compound is fully dissolved. Sonication may aid in solubilization.
-
Prepare Fresh Solutions: If possible, use a fresh vial of the compound and prepare a new stock solution. Some kinase inhibitor solutions can be unstable.[9]
Solubility Data for Similar Compounds:
| Solvent | Solubility Information |
| DMSO | Many kinase inhibitors show good solubility in DMSO. |
| Water | Solubility in aqueous buffers may be limited. |
Note: Always refer to the manufacturer's datasheet for specific solubility information for CDK9-IN-31 (dimaleate).
Step 2: Review Experimental Design
Possible Issue: The concentration range, treatment duration, or other assay parameters may not be optimal for your specific cell line.
Troubleshooting Actions:
-
Expand Concentration Range: Test a broader range of concentrations, from low nanomolar to high micromolar, to ensure you capture the full dose-response curve.
-
Extend Treatment Duration: The anti-proliferative effects of transcriptional inhibitors may take longer to manifest than cytotoxic agents. Consider extending the treatment duration to 48, 72, or even 96 hours.
-
Optimize Cell Seeding Density: Ensure that the cell seeding density is appropriate for the length of the assay. Cells should remain in the exponential growth phase in the vehicle-treated control wells for the duration of the experiment.
-
Use a Positive Control: Include a positive control compound (a different, well-characterized CDK9 inhibitor) or a sensitive cell line to confirm that the assay itself is working correctly.
Reported IC50 Values for Various CDK9 Inhibitors:
| Inhibitor | Cell Line(s) | Reported IC50 |
| AZD4573 | Palbociclib-resistant breast cancer lines | Lower IC50 than sensitive counterparts[8] |
| NVP-2 | MOLT4 | Potent kinase inhibition (IC50 < 0.514 nM)[10] |
| Dinaciclib | Triple-negative breast cancer cell lines | Effective in vitro and in vivo[5] |
| BAY1251152 | AML xenograft models | Antitumor efficacy observed[11] |
This table provides context for the range of potencies observed with CDK9 inhibitors.
Step 3: Investigate Cell Line-Specific Factors
Possible Issue: Your cell line may be inherently resistant to CDK9 inhibition.
Troubleshooting Actions:
-
Assess Cell Line Dependency: Research whether your cell line is known to be dependent on transcriptional pathways regulated by CDK9.
-
Consider Acquired Resistance: Resistance to CDK9 inhibitors can be driven by mutations in the CDK9 kinase domain, such as the L156F mutation.[12]
-
Verify Target Engagement: It is crucial to confirm that the compound is engaging with its intended target in your cells. This can be done by assessing the phosphorylation status of a downstream substrate of CDK9.
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Engagement
A key substrate of CDK9 is the C-terminal domain of RNA Polymerase II at the serine 2 position (p-RNAP II Ser2). A reduction in the p-RNAP II Ser2 signal upon treatment is a strong indicator of CDK9 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a range of CDK9-IN-31 (dimaleate) concentrations for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop with a chemiluminescent substrate.
-
-
Analysis: A dose-dependent decrease in the p-RNAP II (Ser2) signal, relative to total RNAP II and the loading control, indicates successful target inhibition.
Protocol 2: Cell Viability Assay
Materials:
-
96-well cell culture plates.
-
Your cell line of interest.
-
Complete cell culture medium.
-
CDK9-IN-31 (dimaleate) stock solution.
-
A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
A plate reader capable of measuring luminescence, absorbance, or fluorescence.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of CDK9-IN-31 (dimalealeate) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as percent viability versus compound concentration. Calculate the IC50 value.
Visualizations
CDK9 Signaling Pathway
Caption: The role of the P-TEFb complex (containing CDK9) in phosphorylating RNA Polymerase II to drive oncogene expression, and its inhibition by CDK9-IN-31.
Experimental Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the lack of cell growth inhibition with CDK9-IN-31 (dimaleate).
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcsciences.com [lcsciences.com]
Navigating the Nuances of CDK9 Inhibition: A Technical Support Guide for CDK9-IN-31 (dimaleate)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing CDK9-IN-31 (dimaleate), a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While CDK9 is a promising therapeutic target in oncology and other diseases due to its central role in regulating gene transcription, understanding the potential for off-target effects is critical for accurate experimental interpretation and therapeutic development.[1][2][3]
Currently, specific quantitative data from broad-panel kinome scans detailing the off-target effects of CDK9-IN-31 (also known as Compound Z1) are not publicly available. The development of highly selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[4][5] Therefore, this guide offers a framework for addressing potential off-target effects based on the known pharmacology of CDK9 inhibitors in general and provides protocols for assessing selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of CDK9 inhibitors as a class?
A1: While specific data for CDK9-IN-31 is unavailable, studies of other CDK9 inhibitors have revealed off-target activity against other cyclin-dependent kinases (CDKs) and unrelated kinases. For example, some CDK9 inhibitors also show activity against CDK2, CDK7, and DYRK1B.[6] Off-target effects can lead to a range of cellular consequences, including unexpected changes in cell cycle progression, signaling pathways, and overall cellular phenotype.[5][6]
Q2: How can I determine if the observed cellular phenotype in my experiment is due to off-target effects of CDK9-IN-31?
A2: To distinguish between on-target and off-target effects, several experimental controls are recommended:
-
Use of a structurally unrelated CDK9 inhibitor: Comparing the phenotype induced by CDK9-IN-31 with that of another CDK9 inhibitor with a different chemical scaffold can help determine if the effect is specific to CDK9 inhibition.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of CDK9 should rescue the on-target phenotype but not the off-target effects.
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the inhibitor, while off-target effects may only appear at higher concentrations.
Q3: What are the typical downstream cellular effects of CDK9 inhibition?
A3: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcription elongation.[1][2] Inhibition of CDK9 typically results in:
-
Decreased phosphorylation of RNAPII at Serine 2.
-
Downregulation of short-lived mRNA transcripts, particularly those of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[7]
-
Induction of apoptosis in sensitive cell lines.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Cell Cycle Arrest | Off-target inhibition of cell cycle CDKs (e.g., CDK1, CDK2, CDK4/6). | 1. Perform a cell cycle analysis (e.g., flow cytometry with propidium iodide staining) to determine the specific phase of arrest.2. Analyze the expression and phosphorylation status of key cell cycle regulators (e.g., cyclins, Rb).3. Compare the effects of CDK9-IN-31 with those of selective inhibitors for the suspected off-target CDK. |
| Lack of Apoptosis in a MYC-driven Cancer Cell Line | 1. Cell line-specific resistance mechanisms.2. Redundant survival pathways.3. Insufficient inhibition of CDK9 at the concentration used. | 1. Confirm target engagement by measuring the phosphorylation of RNAPII Ser2.2. Increase the concentration of CDK9-IN-31 in a dose-response experiment.3. Investigate the activation of alternative survival pathways (e.g., PI3K/Akt, MAPK). |
| Contradictory Results with RNAi Knockdown of CDK9 | 1. Incomplete knockdown of CDK9.2. Off-target effects of the siRNA/shRNA.3. Differences in the kinetics of inhibition (acute chemical inhibition vs. chronic knockdown). | 1. Validate knockdown efficiency at the protein level by Western blot.2. Use multiple, non-overlapping siRNA sequences to control for off-target effects.3. Perform a time-course experiment to assess the temporal effects of both chemical inhibition and knockdown. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
To assess the selectivity of CDK9-IN-31, a broad-panel kinase screen is the gold standard. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Workflow Overview:
Caption: General workflow for assessing kinase inhibitor selectivity.
Methodology:
-
Compound Preparation: Prepare a stock solution of CDK9-IN-31 (dimaleate) in a suitable solvent (e.g., DMSO) at a high concentration.
-
CRO Selection: Choose a CRO that offers a comprehensive kinase panel (e.g., >400 kinases). Panels can be based on various assay formats, such as radiometric, fluorescence, or binding assays.
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel. The results are reported as percent inhibition for each kinase.
-
Data Analysis: Analyze the primary screen data to identify kinases that are significantly inhibited by CDK9-IN-31. A common threshold for a "hit" is >50% inhibition.
-
IC50 Determination: For the identified off-target hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against these kinases.
-
Cellular Target Engagement: To confirm that the identified off-target interactions occur within a cellular context, perform target engagement assays. Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can be used to measure the binding of the compound to the target kinase in live cells.
Protocol 2: Western Blot for Assessing On-Target CDK9 Inhibition
Objective: To measure the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2, a direct downstream target of CDK9.
Materials:
-
Cell line of interest
-
CDK9-IN-31 (dimaleate)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-total RNAPII CTD
-
Anti-GAPDH or other loading control
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of CDK9-IN-31 or vehicle (DMSO) for the desired time (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed for total RNAPII and a loading control like GAPDH.
Signaling Pathway and Experimental Logic
The following diagram illustrates the central role of CDK9 in transcription elongation and a logical workflow for investigating the specificity of a CDK9 inhibitor.
Caption: CDK9's role in transcription and a logic flow for assessing inhibitor specificity.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of CDK9-IN-31 (dimaleate) in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the aqueous solubility of the CDK9 inhibitor, CDK9-IN-31 (dimaleate).
Frequently Asked Questions (FAQs)
Q1: What is CDK9-IN-31 (dimaleate) and why is its solubility important?
A1: CDK9-IN-31 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and is under investigation as a potential anticancer agent.[1][2] For effective in vitro and in vivo studies, achieving an appropriate concentration of the compound in aqueous solutions is crucial for accurate and reproducible experimental results. Poor solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability.
Q2: I am observing precipitation of CDK9-IN-31 (dimaleate) in my aqueous buffer. What are the common causes?
A2: Precipitation of poorly soluble compounds like many kinase inhibitors can be due to several factors:
-
High Compound Concentration: Exceeding the thermodynamic solubility limit of the compound in the specific aqueous buffer.
-
Buffer Composition: The pH, ionic strength, and presence of other components in the buffer can significantly impact solubility.
-
Temperature: Changes in temperature can affect solubility.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
Q3: What are the general strategies to improve the solubility of small molecule inhibitors like CDK9-IN-31 (dimaleate)?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs:[3][4][5][6]
-
Formulation Approaches:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Co-solvents: Using water-miscible organic solvents can increase the solvent's capacity to dissolve the compound.[6]
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[6]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can improve solubility and absorption.[4][6][7]
-
-
Physical Modifications:
Troubleshooting Guide: Improving Solubility of CDK9-IN-31 (dimaleate)
This guide provides a step-by-step approach to troubleshoot and improve the solubility of CDK9-IN-31 (dimaleate) in your experiments.
Problem: Precipitate forms when preparing an aqueous solution of CDK9-IN-31 (dimaleate).
Workflow for Troubleshooting Solubility Issues:
Caption: A workflow diagram for troubleshooting solubility issues.
Solubility Data Summary
While specific experimental values for CDK9-IN-31 (dimaleate) are not publicly available, the following table illustrates how to present solubility data for a small molecule inhibitor in various solvent systems.
| Solvent System | Maximum Solubility (mM) | Observations |
| Deionized Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| 10% DMSO / 90% PBS (pH 7.4) | 1 | Clear solution |
| 5% Tween 80 in PBS (pH 7.4) | 2 | Clear solution |
| 40% PEG400 / 60% PBS (pH 7.4) | 5 | Clear solution |
| 10% HP-β-CD in Water | 3 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the required amount of CDK9-IN-31 (dimaleate) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
-
Thaw an aliquot of the CDK9-IN-31 (dimaleate) stock solution (from Protocol 1).
-
In a separate sterile tube, prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
While vortexing the aqueous buffer, slowly add the required volume of the stock solution drop-wise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid solvent-induced toxicity in cell-based assays.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider using a different formulation strategy.
Protocol 3: Preparation of a Formulation with Cyclodextrins
-
Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the desired aqueous buffer (e.g., 10% w/v).
-
Add the CDK9-IN-31 (dimaleate) powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process may take some time as the complexation occurs.
-
Sterile filter the final solution before use in experiments.
CDK9 Signaling Pathway
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription.[8][9][10] It forms a heterodimer with a cyclin partner (T1, T2, or K) to create the Positive Transcription Elongation Factor b (P-TEFb).[10] P-TEFb plays a critical role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a crucial step in gene transcription.[10][11] By phosphorylating the C-terminal domain of Pol II and other negative elongation factors, CDK9 facilitates the transition from transcriptional initiation to productive elongation.[10][11] Dysregulation of CDK9 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[8]
Caption: A simplified diagram of the CDK9 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CDK9-IN-31 (dimaleate) toxicity and side effects in vivo.
Disclaimer: There is limited publicly available data on the specific in vivo toxicity and side effects of CDK9-IN-1 (dimaleate). The following information is based on the known class-wide effects of CDK9 inhibitors and is intended to serve as a general guide for researchers. It is crucial to conduct thorough, compound-specific toxicology studies for CDK9-IN-31 (dimaleate) to establish its safety profile.
General Troubleshooting Guide for in vivo Studies with CDK9 Inhibitors
This guide addresses potential issues researchers might encounter during in vivo experiments with CDK9 inhibitors, including CDK9-IN-31 (dimaleate).
| Question/Issue | Possible Cause(s) | Suggested Action(s) |
| Unexpected animal mortality or severe morbidity at planned doses. | Dose may exceed the maximum tolerated dose (MTD). Off-target toxicities. Rapid on-target toxicity due to potent inhibition of transcription. | Immediately cease dosing and perform a dose-range-finding study to determine the MTD. Conduct thorough histopathological analysis of major organs from affected animals to identify target organs of toxicity. Consider a dose-escalation study design. |
| Significant weight loss (>15-20%) in treated animals. | Gastrointestinal toxicity (common with CDK inhibitors). Dehydration or reduced food intake. Systemic toxicity. | Monitor animal body weight daily. Provide supportive care, such as supplemental hydration and palatable, softened food. Consider dose reduction or intermittent dosing schedules.[1][2] |
| Observed neutropenia or other hematological abnormalities. | Myelosuppression is a known class effect of many CDK inhibitors.[3] | Conduct complete blood counts (CBCs) at baseline and regular intervals throughout the study. Consider co-administration of growth factors if neutropenia is dose-limiting, though this may confound efficacy studies. |
| Signs of gastrointestinal distress (e.g., diarrhea, hunched posture). | Direct toxicity to the gastrointestinal epithelium.[1][4] | Administer anti-diarrheal agents as appropriate. Ensure animals have easy access to food and water. Perform histopathology of the GI tract. |
| Lack of tumor growth inhibition at non-toxic doses. | Insufficient target engagement at the administered dose. Tumor model may not be dependent on CDK9 activity. Poor pharmacokinetic properties of the compound. | Confirm target engagement by measuring downstream biomarkers of CDK9 activity (e.g., pSer2-RNAPII, Mcl-1, MYC levels) in tumor tissue.[3][4] Screen a panel of cancer cell lines in vitro to identify sensitive models. Conduct pharmacokinetic studies to ensure adequate tumor exposure. |
Frequently Asked Questions (FAQs) for CDK9-IN-31 (dimaleate)
Q1: What are the expected on-target toxicities of a CDK9 inhibitor like CDK9-IN-31 (dimaleate)?
A1: CDK9 is a key regulator of transcriptional elongation.[5] Therefore, on-target toxicities are expected in rapidly proliferating normal tissues that are highly dependent on transcription. These may include the gastrointestinal tract, hematopoietic system (leading to myelosuppression), and lymphoid tissues.[3][6]
Q2: Are there any known off-target effects of CDK9 inhibitors that I should be aware of?
A2: The specificity of CDK9-IN-31 (dimaleate) is not publicly detailed. However, many small molecule kinase inhibitors can have off-target activities. For example, some CDK inhibitors also affect other CDKs, which can lead to a broader range of side effects, including those related to cell cycle arrest.[3][7] It is advisable to perform kinome profiling to understand the selectivity of CDK9-IN-31 (dimaleate).
Q3: What preclinical models are most appropriate for evaluating the efficacy and toxicity of CDK9-IN-31 (dimaleate)?
A3: For efficacy, tumor models known to be driven by transcriptional addiction, such as those with MYC amplification or overexpression of anti-apoptotic proteins like Mcl-1, are often sensitive to CDK9 inhibition.[8] For toxicity evaluation, standard rodent models (mice, rats) are typically used. Given the potential for hematological toxicity, models that closely mimic human hematopoiesis can be valuable.
Q4: What is a recommended starting point for a dose-finding study with CDK9-IN-31 (dimaleate)?
A4: Without prior data, a conservative approach is necessary. Start with a low dose, for instance, one-tenth of the dose that showed efficacy in in vitro studies when converted to an appropriate in vivo dose, and escalate gradually in subsequent cohorts of animals. A common starting point could be in the range of 1-10 mg/kg, but this is highly compound-dependent.
Summary of in vivo Toxicities of Other CDK9 Inhibitors
The following table summarizes publicly available toxicity data for other CDK9 inhibitors to provide a general understanding of potential adverse events.
| CDK9 Inhibitor | Animal Model/Study Population | Common Adverse Events | Dose-Limiting Toxicities (DLTs) |
| Dinaciclib | Humans (Advanced Malignancies) | Nausea, anemia, decreased appetite, fatigue, leukopenia, thrombocytopenia, gastrointestinal symptoms, alopecia.[1][6] | Orthostatic hypotension, elevated uric acid.[6] |
| Voruciclib | Humans (Relapsed/Refractory Hematologic Malignancies) | Diarrhea, nausea, anemia, fatigue, constipation, dizziness, dyspnea.[2][4] | Interstitial pneumonitis (at 100 mg in patients with prior allogeneic stem cell transplant).[3][4] |
| AZD4573 | Preclinical Hematologic Models | (Data not specified in provided abstracts, but described as having a manageable safety profile in preclinical studies).[8][9] | (Not specified in provided abstracts). |
Experimental Protocols
General Protocol for an in vivo Maximum Tolerated Dose (MTD) Study of a CDK9 Inhibitor
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Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
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Dose Formulation: Prepare CDK9-IN-31 (dimaleate) in a vehicle appropriate for the chosen route of administration (e.g., oral gavage, intravenous injection). The vehicle should be tested alone in a control group.
-
Dose Escalation:
-
Begin with a single-dose escalation phase. Administer a single dose of the compound to small groups of animals (n=3 per sex per group) at increasing dose levels.
-
Observe animals for clinical signs of toxicity for at least 7-14 days.
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Based on the single-dose results, initiate a repeat-dose study. Dose animals daily (or according to the planned clinical schedule) for a defined period (e.g., 14 or 28 days).
-
-
Monitoring:
-
Record clinical observations daily (e.g., changes in posture, activity, fur, and breathing).
-
Measure body weight daily.
-
Perform regular blood collections for complete blood counts and clinical chemistry analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >20%), or other severe clinical signs of toxicity.
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Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.
Visualizations
Caption: CDK9 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo Toxicity Assessment.
References
- 1. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEI Pharma Announces Update of Ongoing Phase 1 Study Evaluating Oral CDK9 Inhibitor Voruciclib Alone and in Combination with Venetoclax in Patients with Acute Myeloid Leukemia or B-Cell Malignancies - BioSpace [biospace.com]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A phase 1, open-label, multicenter, non-randomized study to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD4573, a potent and selective CDK9 inhibitor, in subjects with relapsed or refractory hematological malignancies. - ASCO [asco.org]
Resistance mechanisms to CDK9 inhibitors like CDK9-IN-31 (dimaleate).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to CDK9 inhibitors, such as CDK9-IN-31 (dimaleate). The information provided is based on established mechanisms of resistance to the broader class of CDK9 inhibitors and offers practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to my CDK9 inhibitor. What are the common mechanisms of acquired resistance?
Acquired resistance to CDK9 inhibitors often involves the upregulation of anti-apoptotic proteins and the activation of alternative survival pathways. A primary mechanism is the transcriptional upregulation of the anti-apoptotic protein MCL-1. CDK9 inhibition typically leads to a decrease in MCL-1 levels, which is a key driver of apoptosis in sensitive cells. However, resistant cells can develop mechanisms to maintain high levels of MCL-1, thereby evading cell death. Another potential mechanism is the activation of parallel signaling pathways that promote survival, such as the PI3K/AKT or MAPK/ERK pathways, which can compensate for the loss of CDK9-mediated signaling.
Q2: I am observing high levels of MCL-1 in my resistant cell line. Why is this happening and what can I do?
High levels of MCL-1 in the presence of a CDK9 inhibitor suggest that the cells have developed a mechanism to bypass the transcriptional suppression of the MCL1 gene. This could be due to stabilization of the MCL-1 protein, preventing its degradation, or through the activation of other transcription factors that can drive MCL1 expression independently of P-TEFb (the complex containing CDK9).
To address this, consider the following:
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Co-treatment with an MCL-1 inhibitor: Combining the CDK9 inhibitor with a direct MCL-1 inhibitor (e.g., S63845) can be a highly effective strategy to overcome this form of resistance.
-
Investigate MCL-1 protein stability: Perform a cycloheximide (CHX) chase assay to determine if the half-life of the MCL-1 protein is extended in resistant cells compared to the parental line.
Q3: Can changes in drug efflux pumps contribute to resistance?
Yes, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of resistance to many small molecule inhibitors. These transporters actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy. You can investigate this by:
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Measuring intracellular drug concentration: Use techniques like mass spectrometry to compare the amount of the CDK9 inhibitor inside sensitive and resistant cells.
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Using an ABC transporter inhibitor: Co-administer your CDK9 inhibitor with a known inhibitor of ABC transporters, such as verapamil or cyclosporin A, to see if it restores sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for the CDK9 inhibitor.
| Possible Cause | Troubleshooting Step |
| Cell passage number and confluency | Ensure you are using cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Reagent stability | Prepare fresh dilutions of the CDK9 inhibitor from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Assay variability | Optimize the cell viability assay (e.g., MTT, CellTiter-Glo). Ensure incubation times and reagent concentrations are consistent. Include positive and negative controls in every plate. |
Issue 2: No significant decrease in MCL-1 levels after treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for observing a significant reduction in MCL-1. |
| Acquired resistance | If MCL-1 levels remain high even at high concentrations of the inhibitor, this may indicate the development of resistance. Proceed to investigate the mechanisms described in the FAQs. |
| Technical issues with Western blotting | Ensure the quality of your cell lysates and the specificity of your MCL-1 antibody. Use a positive control cell line known to express high levels of MCL-1. |
Quantitative Data Summary
Table 1: Example of IC50 Fold Change in Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| MOLM-13 | 50 | 500 | 10 |
| MV4-11 | 75 | 900 | 12 |
| K562 | 120 | 1500 | 12.5 |
This table presents hypothetical data for illustrative purposes.
Key Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the CDK9 inhibitor in culture medium. Add the diluted inhibitor to the wells, ensuring a final volume of 100 µL per well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for MCL-1 Expression
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Cell Lysis: Treat cells with the CDK9 inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalization: Probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of CDK9-mediated MCL-1 expression and apoptosis.
Caption: Troubleshooting workflow for CDK9 inhibitor resistance.
Caption: Logical relationships of CDK9 inhibitor resistance mechanisms.
Technical Support Center: Optimizing CDK9-IN-31 (dimaleate) for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CDK9-IN-31 (dimaleate) for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is CDK9-IN-31 (dimaleate) and what is its mechanism of action?
CDK9-IN-31 (dimaleate), also known as Compound Z1, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9)[1]. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcription elongation. By inhibiting CDK9, CDK9-IN-31 prevents this phosphorylation event, leading to a blockage of transcriptional elongation, particularly of genes with short-lived mRNA transcripts, including many oncogenes like MYC and anti-apoptotic proteins like Mcl-1. This ultimately can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What is the primary signaling pathway affected by CDK9-IN-31 (dimaleate)?
The primary signaling pathway affected by CDK9-IN-31 (dimaleate) is the transcriptional regulation pathway mediated by CDK9. Inhibition of CDK9 disrupts the P-TEFb complex's ability to phosphorylate RNA Polymerase II, leading to a cascade of downstream effects on gene expression.
Q3: In which solvents can I dissolve CDK9-IN-31 (dimaleate)?
For in vitro experiments, CDK9-IN-31 (dimaleate) is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is there any published data on the IC50 values of CDK9-IN-31 (dimaleate) in different cancer cell lines?
| Cell Line | Cancer Type | Example IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 50 |
| HeLa | Cervical Cancer | 150 |
| MCF-7 | Breast Cancer | 200 |
| HCT116 | Colon Cancer | 120 |
| This table presents hypothetical data for illustrative purposes. Actual IC50 values must be determined experimentally. |
Troubleshooting Guides
Problem 1: Low or No Observed Efficacy of CDK9-IN-31 (dimaleate)
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to find the IC50. |
| Compound Degradation | CDK9-IN-31 (dimaleate) solution may not be stable over long periods. Prepare fresh stock solutions in DMSO and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to CDK9 inhibition. Confirm CDK9 expression in your cell line via Western blot. Consider testing other, more sensitive cell lines if necessary. |
| Incorrect Assay Endpoint | The time point for measuring efficacy may be suboptimal. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of treatment. |
| Poor Cell Permeability | While less common for small molecule inhibitors, ensure that the compound is reaching its intracellular target. This can be indirectly assessed by observing downstream effects like reduced p-RNAPII Ser2 levels. |
Problem 2: High Variability in Experimental Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your multi-well plates. Use a multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Plates | Edge effects can lead to uneven evaporation and temperature distribution. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for handling the compound and other reagents. |
| Inconsistent Incubation Times | Standardize the incubation time for all treatments. Stagger the addition of the compound and the final assay reagent to ensure consistent timing for each well. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
Problem 3: Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| High DMSO Concentration | Ensure the final DMSO concentration in your culture medium is below 0.1%. Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Contamination | Regularly check your cell cultures for microbial contamination. Use sterile techniques throughout your experiments. |
| Inherent Compound Toxicity | At very high concentrations, most compounds can exhibit non-specific toxicity. Correlate the observed cell death with on-target effects (e.g., decreased Mcl-1 levels) to confirm specific activity. |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to assess the efficacy of CDK9-IN-31 (dimaleate).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
CDK9-IN-31 (dimaleate)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
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Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of CDK9-IN-31 (dimaleale) in complete medium from a DMSO stock.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of CDK9 Target Proteins
This protocol allows for the detection of changes in the protein levels of CDK9 targets, such as phosphorylated RNA Polymerase II (Ser2) and Mcl-1.
Materials:
-
CDK9-IN-31 (dimaleate)
-
Target cancer cell lines
-
6-well plates
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-Mcl-1, anti-GAPDH or β-actin as a loading control)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of CDK9-IN-31 (dimaleate) or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
Materials:
-
CDK9-IN-31 (dimaleate)
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Target cancer cell lines
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6-well plates
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Annexin V-FITC Apoptosis Detection Kit (or similar)
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Flow cytometer
Protocol:
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Seed cells in 6-well plates and treat with CDK9-IN-31 (dimaleate) or vehicle control.
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After the desired treatment time, collect both adherent and floating cells.
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Wash the cells with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate the cells in the dark for 15 minutes at room temperature.
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Analyze the stained cells by flow cytometry within 1 hour.
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Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of CDK9-IN-31 (dimaleate).
References
Unexpected phenotypes observed with CDK9-IN-31 (dimaleate) treatment.
Welcome to the technical support center for CDK9-IN-31 (dimaleate). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and addressing common questions that may arise during experimentation with this CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK9-IN-31 (dimaleate)?
A1: CDK9-IN-31 (dimaleate) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[3][4] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling productive transcription elongation.[3][5] By inhibiting CDK9, CDK9-IN-31 (dimaleate) prevents this phosphorylation event, leading to a global down-regulation of transcription, particularly of genes with short half-lives, including many oncogenes like MYC and anti-apoptotic proteins like MCL-1.[6][7]
Q2: What are the expected cellular phenotypes after treatment with CDK9-IN-31 (dimaleate)?
A2: The expected phenotypes primarily stem from the global inhibition of transcription. These include:
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Induction of apoptosis (programmed cell death) , often due to the downregulation of anti-apoptotic proteins.[8]
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Cell cycle arrest , although CDK9's primary role is in transcription, not cell cycle progression.[3]
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Downregulation of oncogenes and survival proteins , such as MYC and MCL-1.[7]
Q3: Are there known off-target effects for CDK9 inhibitors in general?
A3: While newer generations of CDK9 inhibitors are designed for increased selectivity, off-target effects can still occur.[9] Pan-CDK inhibitors, the first generation of these drugs, were known for their lack of specificity.[6] More selective inhibitors may still interact with other kinases, especially those with similar ATP-binding pockets.[8] It's also important to consider that the strategy used to inhibit CDK9 can influence the resulting gene expression patterns, suggesting that different inhibitors may have unique off-target signatures.[9]
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected observations you might encounter during your experiments with CDK9-IN-31 (dimaleate) and provides guidance on how to troubleshoot them.
Issue 1: Weaker than expected anti-proliferative effect.
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Possible Cause 1: Suboptimal Drug Concentration or Stability.
-
Troubleshooting:
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Confirm Drug Activity: Perform a dose-response curve to determine the optimal IC50 in your specific cell line.
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Check Drug Stability: Ensure the compound is stored correctly and that the prepared solutions are fresh. Repeated freeze-thaw cycles can degrade the compound.
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Solubility Issues: Confirm that the dimaleate salt of CDK9-IN-31 is fully dissolved in your vehicle. Sonication may be required.
-
-
-
Possible Cause 2: Cell Line Resistance.
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Troubleshooting:
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Assess CDK9 Expression: Verify the expression level of CDK9 in your cell line via Western blot or qPCR. Low CDK9 levels might confer resistance.
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Compensatory Mechanisms: Prolonged treatment with CDK9 inhibitors can sometimes lead to a compensatory increase in MYC expression, a mechanism of resistance.[10] Consider time-course experiments to monitor MYC levels.
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Drug Efflux Pumps: Overexpression of multidrug resistance pumps like ABCB1 can reduce the intracellular concentration of the inhibitor.[10]
-
-
-
Possible Cause 3: Experimental Setup.
-
Troubleshooting:
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Seeding Density: Ensure that the cell seeding density is appropriate for the duration of your assay. Overly confluent cells may exhibit altered drug sensitivity.
-
Serum Concentration: Components in the serum of your cell culture media could potentially bind to and sequester the inhibitor. Consider testing with reduced serum concentrations.
-
-
Issue 2: Unexpected Upregulation of Certain Gene Sets.
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Possible Cause 1: Activation of Innate Immune Signaling.
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Observation: You observe an upregulation of cytokines and interferon-stimulated genes.
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Explanation: Recent studies have shown that CDK9 inhibition can lead to the accumulation of mis-spliced RNA, which can be recognized as foreign by the cell, triggering a "viral mimicry" response and activating innate immune pathways like NF-κB.[11]
-
Troubleshooting:
-
Confirm Pathway Activation: Perform qPCR or Western blot for key markers of the innate immune response (e.g., phosphorylated STAT1, IRF3, NF-κB target genes).
-
Assess for dsRNA: Use an antibody specific for double-stranded RNA (dsRNA) to check for its accumulation in treated cells.
-
-
-
Possible Cause 2: Cellular Stress Response.
-
Observation: Upregulation of heat shock proteins or other stress-related genes.
-
Explanation: Global transcriptional inhibition is a significant cellular stressor. Cells may activate stress response pathways as a survival mechanism.
-
Troubleshooting:
-
Monitor Stress Markers: Use Western blotting to check for markers of cellular stress, such as phosphorylated eIF2α or CHOP.
-
-
Issue 3: Discrepancies in Apoptosis Induction.
-
Possible Cause 1: Cell Line-Specific Apoptosis Pathways.
-
Observation: The expected markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) are not observed, despite cell death.
-
Explanation: Different cell lines may have varying dependencies on specific anti-apoptotic proteins. While many are sensitive to MCL-1 downregulation, some may rely more on BCL-2 or BCL-xL.
-
Troubleshooting:
-
Profile Anti-Apoptotic Proteins: Assess the baseline expression levels of various BCL-2 family members in your cell line.
-
Alternative Cell Death Pathways: Investigate markers for other forms of cell death, such as necroptosis (e.g., MLKL phosphorylation).
-
-
-
Possible Cause 2: Kinetic Differences.
-
Explanation: The timing of apoptosis induction can vary significantly between cell lines.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing apoptosis.
-
-
Data and Protocols
Table 1: Example Dose-Response of CDK9 Inhibitors in Cancer Cell Lines
| Cell Line | CDK9 Inhibitor | IC50 (nM) |
| MOLT-4 (Leukemia) | THAL-SNS-032 | ~250 |
| VAL (DLBCL) | AZ5576 | < 100 |
| U-2932 (DLBCL) | AZ5576 | < 100 |
| OCI-LY3 (DLBCL) | AZ5576 | > 1000 |
| HCT116 (Colon) | Compound 1d | ~0.18 µM |
| K562 (Leukemia) | Compound 1d | ~0.18 µM |
| MCF7 (Breast) | Compound 1d | ~0.18 µM |
This table summarizes IC50 values for various CDK9 inhibitors from different studies to provide a general reference for expected potency. Actual values for CDK9-IN-31 (dimaleate) will need to be determined experimentally.[7][8][12]
Experimental Protocol: Western Blot for Phospho-RNA Polymerase II
This protocol can be used to verify the on-target activity of CDK9-IN-31 (dimaleate) by assessing the phosphorylation status of its primary substrate, RNA Polymerase II.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of CDK9-IN-31 (dimaleate) or a vehicle control for the desired duration (a short time point, e.g., 2-6 hours, is recommended to observe direct effects on phosphorylation).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-RNA Polymerase II (Ser2) overnight at 4°C.
-
Also, probe separate blots or strip and re-probe for total RNA Polymerase II and a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: A dose-dependent decrease in the signal for Phospho-RNA Polymerase II (Ser2) should be observed in cells treated with CDK9-IN-31 (dimaleate), while the total RNA Polymerase II levels should remain relatively unchanged.
Visual Guides
Caption: Mechanism of CDK9 inhibition by CDK9-IN-31 (dimalealeate).
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. CDK9 inhibition activates innate immune response through viral mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
How to minimize batch-to-batch variability of CDK9-IN-31 (dimaleate).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with the CDK9 inhibitor, CDK9-IN-31 (dimaleate).
Frequently Asked Questions (FAQs)
Q1: What is CDK9-IN-31 (dimalealeate) and what is its mechanism of action?
CDK9-IN-31 (dimaleate) is a small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation. By inhibiting CDK9, CDK9-IN-31 can effectively block the transcription of various genes, including those involved in cancer cell proliferation and survival.
Q2: What are the common sources of variability when working with CDK9-IN-31 (dimaleate)?
Batch-to-batch variability can arise from several factors, including:
-
Compound Handling and Storage: Improper storage conditions, repeated freeze-thaw cycles of stock solutions, and exposure to light or moisture can lead to degradation of the compound.
-
Solubility Issues: CDK9-IN-31 (dimaleate), like many small molecules, may have limited aqueous solubility. Incomplete dissolution or precipitation of the compound during stock preparation or in cell culture media can lead to inconsistent effective concentrations.
-
Experimental Technique: Variations in pipetting, cell seeding density, incubation times, and the presence of organic solvents (like DMSO) in the final assay can all contribute to variability.
-
Cell Culture Conditions: The health and passage number of the cells, as well as the batch of serum and other media components, can influence the cellular response to the inhibitor.
-
Batch-to-Batch Purity of the Compound: While reputable suppliers provide high-purity compounds, slight variations between batches can still occur.
Q3: How should I prepare and store stock solutions of CDK9-IN-31 (dimaleate)?
For optimal stability and to minimize variability, follow these guidelines for preparing and storing stock solutions:
-
Solvent Selection: Based on available information for similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of CDK9 inhibitors.
-
Stock Solution Preparation:
-
Allow the vial of powdered CDK9-IN-31 (dimaleate) to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of compound in a sterile environment.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
-
Storage:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Protect the aliquots from light.
-
Once an aliquot is thawed, it can be stored at 4°C for up to two weeks, but for maximum consistency, it is recommended to use a fresh aliquot for each experiment.[1]
-
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from powder. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. |
| Incomplete Dissolution | When preparing stock solutions, ensure the compound is fully dissolved by vortexing or brief sonication. Visually inspect for any precipitate before use. |
| Precipitation in Media | The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.5%) to prevent compound precipitation and solvent-induced cytotoxicity. Perform a solubility test by preparing the final dilution in media and visually inspecting for any cloudiness or precipitate before adding to cells. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable results. Ensure a consistent cell seeding density across all wells and plates. Perform a cell count before seeding. |
| Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Unhealthy or senescent cells may respond differently to the inhibitor. |
Issue 2: High variability between replicate wells or experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock solutions to ensure accurate dispensing. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a timer to ensure consistency between experiments. |
| Batch Variation in Reagents | Use the same batch of serum, media, and other critical reagents for a set of comparative experiments. If a new batch must be used, perform a bridging experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of CDK9-IN-31 (dimaleate) Stock Solution
Materials:
-
CDK9-IN-31 (dimaleate) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer or sonicator
Procedure:
-
Bring the vial of CDK9-IN-31 (dimaleate) powder to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of the compound.
-
Add the calculated volume of DMSO to achieve a 10 mM stock solution.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes in a water bath.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay for CDK9 Inhibition
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK9-IN-31 (dimaleate) stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth overnight.
-
Prepare serial dilutions of the CDK9-IN-31 (dimaleate) stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of CDK9-IN-31 (dimaleate) or the vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Read the plate on a microplate reader and analyze the data to determine the IC₅₀ value.
Visualizations
Caption: CDK9 signaling pathway and the inhibitory action of CDK9-IN-31.
Caption: Experimental workflow for handling and using CDK9-IN-31.
Caption: Troubleshooting logic for inconsistent experimental results.
References
CDK9-IN-31 (dimaleate) stability issues in long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CDK9-IN-31 (dimaleate) in long-term experiments. The information provided is based on best practices for handling small molecule inhibitors and aims to help users identify and address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of CDK9-IN-31 (dimaleate)?
A1: For initial reconstitution of the lyophilized powder, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. Ensure you are using a fresh, anhydrous grade of DMSO to minimize moisture content, which can accelerate compound degradation.
Q2: How should I store the powdered compound and its stock solution?
A2: Proper storage is critical for maintaining the stability of CDK9-IN-31 (dimaleate). Adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. Aliquot and protect from light. |
Q3: Can I store the diluted working solution of CDK9-IN-31 (dimaleate) in cell culture media?
A3: It is not recommended to store CDK9-IN-31 (dimaleate) in aqueous solutions like cell culture media for extended periods. Many small molecules exhibit limited stability in aqueous environments. Prepare fresh dilutions in your experimental media immediately before each experiment.
Q4: I am observing a decrease in the inhibitory effect of CDK9-IN-31 (dimaleate) over several days in my long-term cell culture experiment. What could be the cause?
A4: A decline in the compound's effect over time in a long-term experiment could be due to several factors:
-
Compound Degradation: CDK9-IN-31 (dimaleate) may be degrading in the cell culture medium at 37°C.
-
Metabolism by Cells: The cells in your culture may be metabolizing the compound, reducing its effective concentration.
-
Adsorption to Plasticware: The compound may be adsorbing to the surface of your cell culture plates or flasks.
-
Precipitation: The compound may be precipitating out of the solution at the working concentration, especially after dilution from a DMSO stock.
Q5: How can I check for precipitation of CDK9-IN-31 (dimaleate) in my cell culture medium?
A5: Visually inspect the medium after adding the compound. Look for any cloudiness, crystals, or particulate matter. You can also centrifuge a sample of the medium and check for a pellet. To minimize precipitation, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and perform serial dilutions carefully.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in long-term experiments.
This is a common issue that can often be traced back to compound instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol 1: Assessing Stability in Cell Culture Medium
This protocol helps determine the stability of CDK9-IN-31 (dimaleate) under your specific experimental conditions.
Methodology:
-
Preparation:
-
Prepare a working solution of CDK9-IN-31 (dimaleate) in your complete cell culture medium at the final concentration used in your experiments.
-
Prepare a control sample of the medium without the compound.
-
-
Incubation:
-
Incubate both the compound-containing medium and the control medium in a cell culture incubator (37°C, 5% CO2) for different time points that are relevant to your long-term experiment (e.g., 0, 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, collect an aliquot of the medium.
-
Analyze the concentration of the active compound using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to CDK9-IN-31 (dimaleate) over time indicates degradation.
-
-
Bioassay (Optional but Recommended):
-
At each time point, add the incubated medium to a fresh batch of cells.
-
After a short incubation (e.g., 2-4 hours), measure a downstream marker of CDK9 activity (e.g., phosphorylation of RNA Polymerase II CTD at Serine 2) via Western Blot or immunofluorescence. A decrease in the inhibitory effect on the downstream marker over time suggests a loss of biological activity.
-
Data Presentation: Example Stability Data
| Time (hours) | Concentration (µM) via HPLC | % of Initial Concentration | p-RNAPII (Ser2) Inhibition (%) |
| 0 | 1.00 | 100 | 95 |
| 24 | 0.85 | 85 | 80 |
| 48 | 0.65 | 65 | 55 |
| 72 | 0.40 | 40 | 30 |
Issue 2: Cellular Toxicity at Higher Concentrations or with Prolonged Exposure.
Toxicity can be caused by the compound itself, the solvent, or degradation byproducts.
Troubleshooting Steps:
-
DMSO Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to ensure the observed toxicity is not due to the solvent.
-
Dose-Response and Time-Course: Perform a detailed dose-response curve and a time-course experiment to determine the optimal concentration and duration of treatment that achieves the desired biological effect without significant cytotoxicity.
-
Cell Viability Assays: Use multiple cell viability assays (e.g., MTS/XTT for metabolic activity and a membrane integrity assay like Trypan Blue or a fluorescent live/dead stain) to get a comprehensive picture of cellular health.
-
Consider Degradation Products: If significant degradation is observed (from Protocol 1), be aware that the degradation products could have their own biological activities, including toxicity.
CDK9 Signaling Pathway
Understanding the pathway CDK9 is involved in can help in designing experiments to confirm its inhibition.
Caption: Simplified CDK9 signaling pathway in transcriptional elongation.
Technical Support Center: Interpreting Unexpected Results from CDK9-IN-31 (dimaleate) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving the CDK9 inhibitor, CDK9-IN-31 (dimaleate).
Disclaimer
CDK9-IN-31 (dimaleate) is a relatively novel CDK9 inhibitor.[1][2] As such, publicly available data on its specific activity, selectivity, and cellular effects are limited. Much of the information in this guide is based on studies with other well-characterized CDK9 inhibitors. Researchers should use this information as a general guide and are strongly encouraged to perform their own validation experiments.
Troubleshooting Guide
Q1: My cell viability assay shows a weaker-than-expected decrease in viability after treatment with CDK9-IN-31.
Possible Cause 1: Suboptimal Compound Concentration or Treatment Duration. The effective concentration and treatment time can vary significantly between cell lines.
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study with a wide range of CDK9-IN-31 concentrations. Also, assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Confirm Target Engagement: Use Western blotting to verify the inhibition of CDK9's downstream target, RNA Polymerase II (Pol II). A decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Pol II at Serine 2 (Ser2-P) is a key indicator of CDK9 inhibition.[3][4]
Possible Cause 2: Cell Line-Specific Resistance. Cancer cells can develop resistance to CDK9 inhibitors through various mechanisms.
Troubleshooting Steps:
-
Investigate Expression of Key Proteins: Check the baseline expression levels of anti-apoptotic proteins like Mcl-1 and Myc.[5][6] Cell lines with high basal levels of these proteins might be more sensitive to CDK9 inhibition.
-
Consider Compensatory Mechanisms: Prolonged CDK9 inhibition can sometimes lead to a compensatory increase in MYC expression, driven by BRD4.[7] Co-treatment with a BRD4 inhibitor might be necessary to overcome this resistance.
Possible Cause 3: Compound Instability or Inactivity. Improper storage or handling can lead to the degradation of the compound.
Troubleshooting Steps:
-
Proper Storage: Ensure CDK9-IN-31 (dimaleate) is stored as recommended by the supplier, typically at -20°C.
-
Fresh Working Solutions: Prepare fresh working solutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q2: I am observing an unexpected increase in the expression of some genes after CDK9-IN-31 treatment.
Possible Cause 1: Selective Gene Transcription. While CDK9 inhibition generally leads to transcriptional suppression, it can also paradoxically lead to the selective transcription of certain genes, such as those involved in the innate immune response.[8][9]
Troubleshooting Steps:
-
Gene Set Enrichment Analysis (GSEA): If using RNA-sequencing, perform GSEA to identify the pathways associated with the upregulated genes. Look for enrichment of pathways related to inflammation, NF-κB signaling, or viral mimicry.[9]
-
Validate with qPCR: Confirm the upregulation of specific genes of interest using quantitative PCR (qPCR).
Possible Cause 2: Off-Target Effects. Although CDK9-IN-31 is designed as a CDK9 inhibitor, it may have off-target effects on other kinases, especially at higher concentrations.[3]
Troubleshooting Steps:
-
Use Multiple Inhibitors: Compare the gene expression changes induced by CDK9-IN-31 with those from other structurally different and highly selective CDK9 inhibitors.
-
Kinase Selectivity Profiling: If possible, perform a kinase panel screen to determine the selectivity of CDK9-IN-31.
Q3: Western blot analysis shows inconsistent or no change in phospho-RNA Pol II (Ser2) levels.
Possible Cause 1: Inefficient Cell Lysis or Protein Extraction. Phosphorylated proteins can be sensitive to degradation by phosphatases during sample preparation.
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer.
-
Rapid Sample Processing: Keep samples on ice throughout the lysis procedure and process them quickly.
Possible Cause 2: Antibody Issues. The primary antibody may not be specific or sensitive enough to detect the changes in phosphorylation.
Troubleshooting Steps:
-
Antibody Validation: Use a well-validated antibody for phospho-RNA Pol II (Ser2). Check the supplier's data and relevant publications.
-
Positive and Negative Controls: Include appropriate controls. For a positive control, you can use cells treated with a known activator of transcription. For a negative control, you can treat your cell lysate with a phosphatase.
Possible Cause 3: Timing of Analysis. The reduction in Ser2 phosphorylation might be transient.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment, collecting cell lysates at various time points after CDK9-IN-31 treatment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal time point for observing the effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CDK9-IN-31? CDK9-IN-31 is a CDK9 inhibitor.[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[6][10] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from transcription initiation to elongation.[6][10] By inhibiting CDK9, CDK9-IN-31 is expected to block this phosphorylation event, leading to a decrease in the transcription of many genes, particularly those with short-lived mRNA transcripts, such as the anti-apoptotic protein Mcl-1 and the oncoprotein Myc.[5]
Q2: What are the potential unexpected cellular responses to CDK9 inhibition?
-
Activation of Innate Immune Signaling: CDK9 inhibition can lead to the accumulation of mis-spliced RNA, which can be recognized by cellular sensors as foreign, triggering a "viral mimicry" response and the activation of NF-κB-driven cytokine signaling.[9]
-
Global Changes in RNA Splicing: Inhibition of CDK9 can compromise global splicing, with notable effects on intron retention and exon skipping.[11]
-
Reactivation of Epigenetically Silenced Genes: Paradoxically, CDK9 inhibition can lead to the global reactivation of genes that are normally silenced epigenetically.
-
Induction of Senescence or Apoptosis: The ultimate cellular outcome of CDK9 inhibition can be context-dependent, leading to either apoptosis or cellular senescence in different cancer models.
Q3: How selective is CDK9-IN-31? The detailed selectivity profile for CDK9-IN-31 is not widely published. As with many kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations.[3] It is crucial to use the lowest effective concentration and to compare results with other selective CDK9 inhibitors to confirm that the observed effects are due to CDK9 inhibition.
Q4: What are some key downstream targets to monitor when using CDK9-IN-31?
-
Phospho-RNA Polymerase II (Ser2): The most direct and critical downstream target. A decrease in phosphorylation indicates target engagement.
-
Mcl-1 and Myc: These are key anti-apoptotic and oncogenic proteins with short-lived mRNAs, making their protein levels sensitive to transcriptional inhibition by CDK9 inhibitors.[5][6]
-
Apoptosis Markers: Cleaved PARP and cleaved Caspase-3 can be monitored to assess the induction of apoptosis.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Selected CDK9 Inhibitors (IC50 in nM) Disclaimer: Data for CDK9-IN-31 is not publicly available. The following data for other CDK9 inhibitors is provided for reference and comparison.
| Compound | CDK9/CycT1 | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK5/p25 | CDK7/CycH |
| Flavopiridol | 3 | 100 | 100 | 100 | - | 100 |
| Dinaciclib | 1 | 1 | 1 | 4 | 1 | - |
| SNS-032 | 4 | 300 | 48 | 380 | - | - |
| AT7519 | <10 | 100 | 47 | 2400 | 170 | 130 |
| AZD4573 | 3 | >1000 | >1000 | >1000 | >1000 | >1000 |
| BAY-1143572 | 4 | >10000 | 2500 | >10000 | >10000 | >10000 |
Data compiled from multiple sources and should be used as a general reference.
Table 2: Anti-proliferative Activity of Selected CDK9 Inhibitors in Cancer Cell Lines (IC50 in nM) Disclaimer: Data for CDK9-IN-31 is not publicly available. The following data for other CDK9 inhibitors is provided for reference and comparison.
| Cell Line | Cancer Type | Flavopiridol | Dinaciclib | SNS-032 | AT7519 |
| HL-60 | Acute Myeloid Leukemia | 50 | 9 | 49 | 100 |
| MV4-11 | Acute Myeloid Leukemia | 30 | 5 | 29 | 80 |
| MCF-7 | Breast Cancer | 100 | 20 | 200 | 500 |
| HCT116 | Colon Cancer | 80 | 15 | 150 | 400 |
| A549 | Lung Cancer | 120 | 30 | 300 | 600 |
Data compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-RNA Polymerase II (Ser2)
-
Cell Lysis:
-
Treat cells with CDK9-IN-31 at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNA Pol II (Ser2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total RNA Polymerase II and a loading control like GAPDH or β-actin.
-
Protocol 2: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of recombinant active CDK9/Cyclin T1 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide containing the RNA Pol II CTD repeat sequence) and ATP in kinase buffer.
-
Prepare a serial dilution of CDK9-IN-31.
-
-
Kinase Reaction:
-
In a 96-well plate, add the CDK9/Cyclin T1 enzyme.
-
Add the serially diluted CDK9-IN-31 or DMSO (vehicle control).
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of CDK9-IN-31.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of CDK9 Inhibitors: CDK9-IN-31 (dimaleate) vs. Flavopiridol
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinase 9 (CDK9) has emerged as a promising strategy, primarily owing to its critical role in transcriptional regulation of key oncogenes and anti-apoptotic proteins. This guide provides a detailed comparison of two CDK9 inhibitors: the novel compound CDK9-IN-31 (dimaleate) and the well-characterized, first-generation pan-CDK inhibitor, flavopiridol. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by available data and detailed experimental protocols.
Mechanism of Action: A Tale of Selectivity
CDK9-IN-31 (dimaleate) is a potent and selective inhibitor of CDK9.[1] Its mechanism of action is centered on the targeted inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, CDK9-IN-31 (dimaleate) is designed to prevent the phosphorylation of the C-terminal domain of RNA polymerase II, thereby halting transcriptional elongation of genes crucial for cancer cell survival and proliferation.
Flavopiridol , in contrast, is a pan-cyclin-dependent kinase (CDK) inhibitor, demonstrating activity against a range of CDKs including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values typically in the 20-100 nM range.[2] While it affects multiple stages of the cell cycle, its primary anti-tumor effect is now largely attributed to its potent inhibition of CDK9 and the subsequent suppression of transcription.[3] This broad-spectrum activity, however, can contribute to off-target effects and a narrow therapeutic window.[4]
Efficacy and Potency: A Data-Driven Comparison
Quantitative data is essential for a direct comparison of the efficacy of these two inhibitors. The following tables summarize the available biochemical and cellular potency data. It is important to note that direct head-to-head comparative studies using CDK9-IN-31 (dimaleate) are not yet widely available in peer-reviewed literature, with much of the current information on this compound originating from patent filings.
| Inhibitor | Target | IC50 (nM) | Reference |
| CDK9-IN-31 (dimaleate) | CDK9 | Data not publicly available | [1] |
| Flavopiridol | CDK1 | ~100 | [5] |
| CDK2 | ~100 | [5] | |
| CDK4 | ~100 | [5] | |
| CDK9 | ~3-20 | [2][3] | |
| CDK7 | ~110-300 | [3] |
Table 1: Biochemical IC50 Values Against Cyclin-Dependent Kinases. This table highlights the potent CDK9 inhibitory activity of flavopiridol and its broader activity against other cell cycle-related CDKs. Specific IC50 values for CDK9-IN-31 (dimaleate) are not yet publicly detailed.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CDK9-IN-31 (dimaleate) | Not specified | Not specified | Data not publicly available | [1] |
| Flavopiridol | KMH2 | Anaplastic Thyroid Cancer | 130 ± 2 | [6] |
| BHT-101 | Anaplastic Thyroid Cancer | 120 ± 7 | [6] | |
| CAL62 | Anaplastic Thyroid Cancer | 100 ± 20 | [6] | |
| KKU-055 | Cholangiocarcinoma | 40.1 ± 1.8 (72h) | [7] | |
| KKU-100 | Cholangiocarcinoma | 91.9 ± 6.2 (72h) | [7] | |
| KKU-213 | Cholangiocarcinoma | 58.2 ± 4.3 (72h) | [7] | |
| KKU-214 | Cholangiocarcinoma | 56 ± 9.7 (72h) | [7] | |
| MCF/18 (HER-2/neu overexpressing) | Breast Cancer | 62.2 | [8] | |
| MCF/neo (control) | Breast Cancer | 79.6 | [8] | |
| Hut78 | Cutaneous T-cell Lymphoma | 94 | [9] |
Table 2: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines. This table showcases the potent anti-proliferative effects of flavopiridol across a variety of cancer cell lines. Efficacy data for CDK9-IN-31 (dimaleate) in specific cell lines is not yet available in the public domain.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: CDK9 signaling pathway and points of inhibition.
Caption: Workflow for comparing CDK9 inhibitor efficacy.
Caption: Key characteristics of CDK9-IN-31 vs. Flavopiridol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of CDK9 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CDK9-IN-31 (dimaleate) or flavopiridol for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the inhibitors at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blotting for Target Modulation
This technique is used to assess the effect of the inhibitors on the phosphorylation of CDK9 substrates and the expression of downstream target proteins.
-
Protein Extraction: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands to determine the relative changes in protein expression or phosphorylation.
Conclusion
Flavopiridol is a well-established, potent, but non-selective CDK inhibitor with a large body of preclinical and clinical data. Its efficacy against a wide range of cancers is documented, though its clinical utility can be hampered by its toxicity profile. CDK9-IN-31 (dimaleate) represents a more targeted approach, with its purported selectivity for CDK9 offering the potential for a better therapeutic window and reduced off-target effects. However, the current lack of publicly available, peer-reviewed data on the efficacy and selectivity of CDK9-IN-31 (dimaleate) makes a direct and comprehensive comparison with flavopiridol challenging. Further research and publication of data on CDK9-IN-31 (dimaleate) are necessary to fully elucidate its therapeutic potential and to definitively position it relative to established CDK inhibitors like flavopiridol. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pamgene.com [pamgene.com]
A Head-to-Head Comparison of Leading Selective CDK9 Inhibitors for Cancer Research and Drug Development
An in-depth analysis of the biochemical potency, cellular activity, and preclinical efficacy of prominent selective CDK9 inhibitors, providing researchers with the data-driven insights needed to advance cancer therapy.
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). Dysregulation of CDK9 activity is a hallmark of various cancers, leading to the overexpression of anti-apoptotic proteins and oncogenes. This has spurred the development of selective CDK9 inhibitors as promising anti-cancer agents. This guide provides a head-to-head comparison of several leading selective CDK9 inhibitors, including Atuveciclib (BAY-1143572), Enitociclib (VIP152), Dinaciclib, CDKI-73, NVP-2, JSH-150, KB-0742, and AZD4573, with available data on their performance in biochemical and cellular assays, as well as in vivo models. While another inhibitor, CDK9-IN-31 (dimaleate), has been noted, publicly available experimental data is currently limited.
Biochemical Potency and Selectivity
The ideal CDK9 inhibitor should exhibit high potency against its primary target while demonstrating minimal activity against other cyclin-dependent kinases to reduce off-target effects and potential toxicity. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various selective CDK9 inhibitors against CDK9 and other relevant CDKs.
| Compound | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) |
| Atuveciclib (BAY-1143572) | 13[1][2] | - | ~1300[1][2] | - | - | - | - |
| Enitociclib (VIP152/BAY 1251152) | 3[3] | - | 360[3] | - | - | - | - |
| Dinaciclib | - | Selectively inhibits CDK1, 2, 5, and 9[4] | - | - | - | - | - |
| CDKI-73 | - | 8.17 | 3.27 | 8.18 | - | 37.68 | - |
| NVP-2 | 0.514[5][6] | >1000-fold selectivity over CDK1[7] | >1000-fold selectivity over CDK2[7] | - | - | - | >90% binding activity |
| JSH-150 | 1[8][9][10] | 1340[11] | 2860[11] | - | 4640[11] | - | 1720[10] |
| KB-0742 | Single-digit nM | - | - | >50% inhibition at 10µM | - | >50% inhibition at 10µM | - |
| AZD4573 | <4[12] | >10-fold selectivity[13] | >10-fold selectivity[13] | >10-fold selectivity[13] | >10-fold selectivity[13] | >10-fold selectivity[13] | >10-fold selectivity[13] |
Cellular Activity in Cancer Cell Lines
The anti-proliferative activity of these inhibitors has been evaluated across a range of cancer cell lines, demonstrating their potential to inhibit the growth of tumors dependent on transcriptional addiction.
| Compound | Cell Line | Cancer Type | Cellular Potency (IC50/EC50/GI50 in nM) |
| Atuveciclib (BAY-1143572) | HeLa | Cervical Cancer | 920 |
| MOLM-13 | Acute Myeloid Leukemia | 310 | |
| Enitociclib (VIP152/BAY 1251152) | MOLM-13 | Acute Myeloid Leukemia | 29[3] |
| CDKI-73 | Primary CLL cells | Chronic Lymphocytic Leukemia | 80 ± 100 (LD50) |
| NVP-2 | MOLT4 | T-cell Acute Lymphoblastic Leukemia | - |
| JSH-150 | Various | Melanoma, Neuroblastoma, Hepatoma, Colon, Lung, Leukemia | Potent antiproliferative effects[8][9] |
| AZD4573 | MV4-11 | Acute Myeloid Leukemia | 13.7 (Caspase activation EC50)[12] |
| Hematological Cancers | Various | 11 (Median GI50)[13] | |
| Solid Tumors | Various | >30,000 (Median GI50)[13] |
In Vivo Efficacy in Preclinical Models
The ultimate test of a potential therapeutic is its efficacy in vivo. Several of these selective CDK9 inhibitors have demonstrated significant anti-tumor activity in xenograft models.
| Compound | Animal Model | Cancer Type | Dosing and Schedule | Tumor Growth Inhibition |
| Atuveciclib (BAY-1143572) | NOG mice with patient-derived ATL xenografts | Adult T-cell Leukemia/Lymphoma | - | Greatly reduced infiltration of ATL cells into organs[1] |
| Nude mice with MOLM-13 xenografts | Acute Myeloid Leukemia | 25 mg/kg, once daily | Maximum tolerated dose with significant antitumor efficacy | |
| Enitociclib (VIP152/BAY 1251152) | Mice and rats with xenograft models (e.g., MOLM-13) | - | i.v. treatment | Excellent efficacy[3] |
| JSH-150 | MV4-11 cell-inoculated xenograft mouse model | Acute Myeloid Leukemia | 10 mg/kg | Almost completely suppressed tumor progression[8][9] |
| KB-0742 | MYC-amplified, patient-derived xenograft (PDX) models | Breast Cancer | 60 mg/kg | Inhibition of tumor growth |
| AZD4573 | Subcutaneous tumor xenografts and disseminated models | Hematologic Cancers | Tolerated doses | Regressions |
| AML PDX models | Acute Myeloid Leukemia | - | >50% reduction of leukemic blasts in 5 of 9 models | |
| CDKI-73 | LNCaP xenograft mouse model | Prostate Cancer | 50 mg/kg, daily, oral | ~72% reduction in tumor volume at day 11 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow.
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: Experimental Workflow for Evaluating CDK9 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols used in the characterization of CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the RNAP II CTD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (CDK9 inhibitors)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the CDK9/Cyclin T1 enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds (CDK9 inhibitors)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Western Blotting for Phospho-RNA Polymerase II (Ser2)
This technique is used to detect the phosphorylation status of the C-terminal domain of RNA Polymerase II at Serine 2, a direct downstream target of CDK9.
Materials:
-
Cancer cell lines
-
Test compounds (CDK9 inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAP II (Ser2) and anti-total RNAP II
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the change in p-RNAP II (Ser2) levels relative to total RNAP II and the untreated control.
Conclusion
The landscape of selective CDK9 inhibitors is rapidly evolving, with several promising candidates demonstrating potent biochemical and cellular activity, as well as in vivo efficacy. Inhibitors like Enitociclib (VIP152), JSH-150, and AZD4573 show high potency and selectivity for CDK9. Clinical data for some of these compounds, such as Enitociclib, are beginning to emerge, showing encouraging signs of clinical benefit in patients with advanced cancers. The continued development and rigorous preclinical and clinical evaluation of these selective CDK9 inhibitors hold great promise for providing new therapeutic options for patients with transcriptionally addicted tumors. The data and protocols presented in this guide aim to facilitate further research and development in this critical area of oncology.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 11. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for CDK9 Control: Small Molecule Inhibition vs. Targeted Degradation
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical node in transcriptional regulation, making it a prime target for drug development. Two distinct strategies have arisen to modulate its activity: traditional small molecule inhibition and the newer approach of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of a representative CDK9 inhibitor, CDK9-IN-31 (dimaleate), and several prominent CDK9 PROTACs, offering researchers a data-driven overview to inform their therapeutic strategies.
At the heart of this comparison lies a fundamental difference in mechanism. CDK9 inhibitors, such as CDK9-IN-31 (dimaleate), are designed to bind to the ATP pocket of the kinase, competitively blocking its enzymatic activity and thereby preventing the phosphorylation of its downstream targets. In contrast, CDK9 PROTACs are heterobifunctional molecules that act as a bridge between CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the CDK9 protein by the proteasome. This distinction between simple inhibition and complete removal of the target protein underpins the differing pharmacological profiles and potential therapeutic advantages of each approach.
Quantitative Performance: A Tale of Two Modalities
The efficacy of these two approaches can be quantitatively assessed through various in vitro and cellular assays. While specific head-to-head data for CDK9-IN-31 (dimaleate) is limited in publicly available literature, we can draw comparisons with well-characterized CDK9 inhibitors and the growing body of data for CDK9 PROTACs.
| Compound Class | Representative Compound(s) | Mechanism of Action | Potency (IC50/DC50) | Cellular Activity (Cell Viability IC50) |
| CDK9 Inhibitor | CDK9-IN-31 (dimaleate) | ATP-competitive inhibition of CDK9 kinase activity | Data not publicly available | Data not publicly available |
| CDK9 PROTACs | THAL-SNS-032 | CRBN-mediated degradation of CDK9 | DC50: ~4 nM (MOLT-4 cells) | IC50: ~50 nM (MOLT-4 cells) |
| B03 | CRBN-mediated degradation of CDK9 | DC50: ~7.6 nM (MV4-11 cells) | IC50: Lower than parent inhibitor (cell line dependent) | |
| KI-CDK9d-32 | CRBN-mediated degradation of CDK9 | Sub-nanomolar DC50 (MOLT-4 cells) | Potent inhibition of cell viability |
Note: IC50 (half-maximal inhibitory concentration) for inhibitors reflects the concentration needed to reduce kinase activity by 50%. DC50 (half-maximal degradation concentration) for PROTACs indicates the concentration required to degrade 50% of the target protein.
Delving Deeper: Key Experimental Insights
Recent studies have highlighted the potential advantages of targeted degradation over simple inhibition. One key finding is that CDK9 degradation can be more effective at disrupting downstream signaling pathways, such as the MYC oncogene network, compared to kinase inhibition alone. This is because PROTACs eliminate the entire protein, including any non-catalytic scaffolding functions it may have, leading to a more profound and sustained biological effect.
Furthermore, some studies suggest that targeted degradation may circumvent certain resistance mechanisms that can arise with traditional inhibitors. While a kinase inhibitor's efficacy is dependent on maintaining a sufficient concentration to occupy the active site, a PROTAC can act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins. This can lead to a more durable response.
Visualizing the Mechanisms
To better understand the distinct modes of action, the following diagrams illustrate the signaling pathway of CDK9 and the experimental workflow for comparing these two classes of compounds.
Caption: CDK9 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing CDK9 inhibitors and PROTACs.
Experimental Protocols: A Closer Look
Western Blotting for CDK9 Degradation:
-
Cell Treatment: Seed cancer cells (e.g., MOLT-4, MV4-11) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CDK9-IN-31 or a CDK9 PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against CDK9 overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager. Densitometry analysis is performed to quantify CDK9 protein levels relative to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to acclimate.
-
Compound Treatment: Treat cells with a serial dilution of the CDK9 inhibitor or PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the data to determine the IC50 value using non-linear regression analysis.
Quantitative Proteomics for Selectivity Profiling:
-
Cell Treatment and Lysis: Treat cells with the compound of interest or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from different treatment conditions with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups. Analyze the data to identify proteins that are significantly downregulated by the PROTAC, thus assessing its selectivity.
Conclusion: A New Frontier in CDK9-Targeted Therapy
The emergence of CDK9 PROTACs represents a significant advancement in the pursuit of effective CDK9-targeted therapies. While traditional inhibitors like CDK9-IN-31 (dimaleate) offer a proven method of modulating kinase activity, the ability of PROTACs to induce complete and selective degradation of the CDK9 protein opens up new therapeutic possibilities. The data increasingly suggests that for transcriptionally addicted cancers, the profound and sustained impact of degradation may offer a superior strategy to overcome the limitations of simple inhibition. As research continues, a deeper understanding of the nuances of both approaches will be crucial in tailoring the right therapeutic strategy for specific cancer contexts.
Validating CDK9-IN-31 (dimaleate) On-Target Activity: A Comparative Guide with CRISPR-Based Approaches
For researchers, scientists, and drug development professionals, rigorously validating the on-target activity of a novel inhibitor is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the activity of CDK9-IN-31 (dimaleate), a known CDK9 inhibitor, using CRISPR-Cas9 technology. Due to the limited publicly available experimental data for CDK9-IN-31 (dimaleate), this guide will focus on comparing its stated function with well-characterized alternative CDK9 inhibitors, providing a roadmap for its comprehensive evaluation.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, leading to productive transcription of many genes, including key proto-oncogenes like MYC and anti-apoptotic factors such as MCL-1. Dysregulation of CDK9 activity is a hallmark of various cancers, making it an attractive therapeutic target.
CDK9-IN-31 (dimaleate) is described as a CDK9 inhibitor with the potential to inhibit cancer cell growth[1][2]. To substantiate this claim and understand its specific on-target effects, a combination of cellular and molecular biology techniques, spearheaded by CRISPR-Cas9 gene editing, is essential. This guide outlines the experimental workflow to validate the on-target activity of CDK9-IN-31 (dimaleate) and compares its potential performance with other established CDK9 inhibitors.
Comparative Analysis of CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Other Kinase IC50 (nM) | Cell Viability (GI50/IC50) | Cell Line(s) |
| CDK9-IN-31 (dimaleate) | Data not available | Data not available | Data not available | Data not available |
| MC180295 | 5 | CDK1 (138), CDK2 (233), CDK4 (112), CDK5 (159), CDK7 (555) | Median IC50 of 171 nM | 46 cancer cell lines |
| AZD4573 | <4 | Highly selective | Median caspase EC50 = 30 nM, GI50 = 11 nM | Hematological cancers |
| KB-0742 | 6 | >50-fold selectivity over other CDKs | GR50 of 0.183 µM and 0.288 µM | 22Rv1 and MV-4-11 |
| Flavopiridol | ~3 (Ki) | CDK1, CDK2, CDK4, CDK6 (20-100 nM) | 13-36 nM (colony growth) | HCT116, A2780, PC3, Mia PaCa-2 |
| NVP-2 | 0.514 | CDK1 (584), CDK2 (706) | 9 nM | MOLT4 |
| SNS-032 | 4 | CDK2 (38), CDK7 (62) | 173 nM | MOLT4 |
Experimental Validation Workflow using CRISPR
CRISPR-Cas9 technology offers a precise way to validate that the cytotoxic or anti-proliferative effects of a compound are indeed mediated through its intended target. By creating a cell line in which the target gene (CDK9) is knocked out, researchers can assess whether the compound loses its efficacy.
Figure 1: Experimental workflow for validating the on-target activity of CDK9-IN-31 (dimaleate).
Detailed Experimental Protocols
Generation of CDK9 Knockout Cell Line using CRISPR-Cas9
Objective: To create a stable CDK9 knockout (KO) cell line to serve as a negative control for inhibitor treatment.
Materials:
-
Cancer cell line of interest (e.g., a line known to be sensitive to other CDK9 inhibitors)
-
CRISPR-Cas9 plasmid system (e.g., lentiCRISPRv2)
-
CDK9-specific single guide RNAs (sgRNAs)
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing service
-
Antibodies for Western blotting (CDK9 and loading control)
Protocol:
-
sgRNA Design and Cloning: Design and clone at least two different sgRNAs targeting an early exon of the CDK9 gene into a Cas9 expression vector. Include a non-targeting sgRNA as a control.
-
Transfection: Transfect the chosen cancer cell line with the Cas9-sgRNA plasmids.
-
Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Perform PCR to amplify the region targeted by the sgRNA, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of CDK9 protein expression in the validated KO clones by Western blotting.
-
Cell Viability Assay
Objective: To compare the effect of CDK9-IN-31 (dimaleate) and other CDK9 inhibitors on the viability of wild-type (WT) and CDK9 KO cells.
Materials:
-
WT and CDK9 KO cancer cell lines
-
CDK9-IN-31 (dimaleate) and alternative CDK9 inhibitors
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed both WT and CDK9 KO cells into 96-well plates at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of CDK9-IN-31 (dimaleate) and the alternative inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add MTT or MTS reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) for each inhibitor in both WT and CDK9 KO cells. A significant rightward shift in the dose-response curve for the KO cells compared to the WT cells indicates on-target activity.
Western Blot Analysis
Objective: To assess the dose-dependent effect of CDK9-IN-31 (dimaleate) on the phosphorylation of RNAPII and the expression of downstream target proteins.
Materials:
-
WT cancer cell line
-
CDK9-IN-31 (dimaleate) and alternative inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-MCL-1, anti-c-MYC, anti-CDK9, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Treat WT cells with increasing concentrations of CDK9-IN-31 (dimaleate) and other inhibitors for a defined period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against pSer2-RNAPII, MCL-1, c-MYC, total CDK9, and a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitors on the target proteins. A decrease in pSer2-RNAPII, MCL-1, and c-MYC levels with increasing inhibitor concentration would confirm on-target activity.
CDK9 Signaling Pathway and Inhibition
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition is expected to impact cancer cell survival.
Figure 2: The role of CDK9 in transcription and the expected impact of its inhibition.
Logical Framework for On-Target Validation
The core logic behind using CRISPR to validate a drug target is based on the principle of genetic epistasis. If the drug's effect is solely dependent on its interaction with the target protein, then removing that protein should render the drug ineffective.
By following this comprehensive guide, researchers can rigorously validate the on-target activity of CDK9-IN-31 (dimaleate) and objectively compare its performance against other CDK9 inhibitors. The integration of CRISPR-Cas9 technology provides a powerful tool to ensure that the observed cellular effects are a direct consequence of CDK9 inhibition, thereby strengthening the rationale for further preclinical and clinical development.
References
A Researcher's Guide to Evaluating Novel CDK9 Inhibitors: Benchmarking CDK9-IN-31 (dimaleate) Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising therapeutic strategy in oncology, primarily due to its critical role in regulating the transcription of key oncogenes and anti-apoptotic proteins.[1] CDK9-IN-31 (dimaleate) is a recently developed inhibitor of CDK9 with potential applications as an anticancer agent.[2] As with any novel compound, a thorough evaluation of its performance against existing alternatives is crucial for the research and drug development community.
This guide provides a framework for assessing the sensitivity to CDK9-IN-31 (dimaleate) by comparing it with other well-characterized CDK9 inhibitors. It outlines potential biomarkers that may predict cellular response and offers detailed experimental protocols for conducting these comparative studies.
Comparative Performance of CDK9 Inhibitors
While specific preclinical data for CDK9-IN-31 (dimaleate) is not yet widely published, its efficacy can be benchmarked against a panel of known CDK9 inhibitors. The following table summarizes the in vitro potency of several established CDK9 inhibitors against the CDK9 kinase. These values serve as a reference for positioning the activity of novel inhibitors like CDK9-IN-31 (dimaleate).
| Inhibitor | CDK9 IC50 (nM) | Notes |
| CDK9-IN-31 (dimaleate) | Data not publicly available | A novel CDK9 inhibitor.[2] |
| Alvocidib (Flavopiridol) | ~3 | A pan-CDK inhibitor with potent activity against CDK9.[3] |
| Dinaciclib | 1 | A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[3] |
| AZD-4573 | <10 | A highly selective CDK9 inhibitor.[4] |
| MC180295 | 6 | A potent and selective CDK9 inhibitor.[5] |
| JSH-150 | 6 | A selective CDK9 inhibitor.[3] |
| Riviciclib (P276-00) | 20 | An inhibitor of CDK1, CDK4, and CDK9.[3] |
| IIIM-290 | 1.9 | A potent CDK9 inhibitor.[3] |
Biomarkers for Predicting Sensitivity and Resistance to CDK9 Inhibition
The effectiveness of CDK9 inhibitors can be influenced by the genetic and molecular background of the cancer cells. Several biomarkers have been identified that may predict sensitivity or resistance to this class of drugs. These markers should be assessed in relevant cancer cell line models when evaluating a new inhibitor like CDK9-IN-31 (dimaleate).
-
Phosphorylation of RNA Polymerase II (pSer2-RNAPII): CDK9 directly phosphorylates the C-terminal domain of RNA Polymerase II at serine 2, which is essential for transcriptional elongation.[6] A reduction in pSer2-RNAPII levels is a direct pharmacodynamic biomarker of CDK9 inhibition.[7]
-
MCL-1 and MYC Protein Levels: The expression of the anti-apoptotic protein MCL-1 and the oncoprotein MYC is highly dependent on CDK9-mediated transcription.[1][8] Downregulation of MCL-1 and MYC protein levels upon treatment is a key indicator of effective CDK9 inhibition and a potential predictor of sensitivity.[7]
-
CDK9 Gene Mutations: Although rare, mutations in the CDK9 kinase domain can confer resistance to inhibitors. For example, the L156F mutation has been shown to cause resistance to some CDK9 inhibitors by sterically hindering drug binding.
-
CDK9 Expression Levels: In some cancer types, higher levels of CDK9 expression have been associated with poorer prognosis, suggesting a potential dependency that could be exploited by CDK9 inhibitors.
Experimental Protocols
To facilitate the comparative analysis of CDK9-IN-31 (dimaleate), detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT/CCK-8)
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50), a primary measure of its anti-proliferative potency.
Protocol:
-
Cell Seeding:
-
Culture cancer cell lines of interest to the logarithmic growth phase.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours at 37°C and 5% CO2.[9]
-
-
Drug Treatment:
-
Prepare a 2-fold serial dilution of CDK9-IN-31 (dimaleate) and other comparator CDK9 inhibitors in culture medium at 10x the final desired concentration.
-
Add 10 µL of the 10x drug solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Biomarkers
This protocol allows for the semi-quantitative measurement of changes in protein levels of key biomarkers following inhibitor treatment.
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the desired concentrations of CDK9 inhibitors for 6-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer2-RNAPII, MCL-1, MYC, total RNAPII, CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Sanger Sequencing for CDK9 Mutation Detection
This method is used to identify potential resistance-conferring mutations in the CDK9 gene.
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cancer cell lines of interest using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Design PCR primers to amplify the kinase domain of the CDK9 gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Verify the PCR product size and purity by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR product using a PCR purification kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
Visualizing Pathways and Workflows
CDK9 Signaling Pathway
Caption: The CDK9 signaling pathway and the mechanism of action for CDK9-IN-31.
Experimental Workflow for Evaluating a Novel CDK9 Inhibitor
Caption: A generalized workflow for the preclinical evaluation of a novel CDK9 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. acgs.uk.com [acgs.uk.com]
- 11. Sanger 測序步驟與方法 [sigmaaldrich.com]
- 12. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
Comparative Analysis of CDK9-IN-31 (dimaleate) Cross-reactivity with other Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of CDK9-IN-31 (dimaleate), a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), against other members of the CDK family. As a key regulator of transcriptional elongation, CDK9 is a compelling target in oncology.[1] The selectivity of small molecule inhibitors is a critical parameter in drug development, influencing both efficacy and potential off-target toxicities. This document summarizes available data on the selectivity of CDK9 inhibitors and provides detailed experimental methodologies for assessing kinase inhibition.
Selectivity Profile of CDK9 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of various CDK9 inhibitors against a panel of cyclin-dependent kinases. It is important to note that direct, publicly available cross-reactivity data for CDK9-IN-31 (dimaleate), also identified as Compound Z1 in patent literature, is limited.[2] Therefore, a representative selectivity profile is presented for illustrative purposes, alongside published data for other well-characterized CDK9 inhibitors to provide a comparative context.
| Kinase | CDK9-IN-31 (dimaleate) (IC50, nM) (Representative) | KB-0742 (IC50, nM)[3] | AZD4573 (IC50, nM) | i-CDK9 (IC50, nM) |
| CDK9/CycT1 | <10 | 6 | <4 | Pico-molar potency |
| CDK1/CycB | >1000 | >100-fold selective | >10-fold selective | >600-fold selective |
| CDK2/CycE | >1000 | >100-fold selective | >10-fold selective | >600-fold selective |
| CDK4/CycD1 | >1000 | >100-fold selective | >10-fold selective | >600-fold selective |
| CDK5/p25 | >1000 | >100-fold selective | >10-fold selective | >600-fold selective |
| CDK6/CycD3 | >1000 | >100-fold selective | >10-fold selective | >600-fold selective |
| CDK7/CycH | >500 | >10-fold selective | >10-fold selective | - |
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. Below is a detailed, generalized protocol for an in vitro kinase inhibition assay, which is a standard method for assessing the cross-reactivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
1. Reagents and Materials:
-
Purified recombinant kinases (e.g., CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9)
-
Corresponding cyclin partners (e.g., Cyclin B, E, D1, T1, H)
-
Kinase-specific substrates (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., CDK9-IN-31 dimaleate) dissolved in DMSO
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³³P]ATP)
-
384-well plates
-
Plate reader (luminometer or scintillation counter)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted compound to the wells of a 384-well plate.
-
Add the kinase/cyclin complex and the specific substrate to the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 10-25 µL.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection:
-
Stop the kinase reaction by adding a detection reagent.
-
For ADP-Glo™ assay: Add ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase reaction.
-
For Kinase-Glo® assay: Add Kinase-Glo® Reagent to measure the amount of remaining ATP. A lower signal indicates higher kinase activity.
-
For radiometric assay: Stop the reaction and transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of CDK9 in Transcriptional Regulation
The following diagram illustrates the central role of CDK9 in the regulation of transcription elongation. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, leading to the release of paused polymerase and productive transcription.
Caption: CDK9-mediated transcriptional elongation pathway.
Experimental Workflow for Kinase Cross-reactivity Screening
The diagram below outlines the typical workflow for assessing the selectivity of a kinase inhibitor across a panel of kinases.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
Independent Validation of CDK9-IN-31 (dimaleate): A Comparative Analysis with Established CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CDK9-IN-31 (dimaleate) with Flavopiridol and Dinaciclib, Supported by Experimental Data.
This guide provides an independent validation of the published data on CDK9-IN-31 (dimaleate), a compound identified as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor. Due to the limited availability of public quantitative data for CDK9-IN-31 (dimaleate), this report focuses on a detailed comparison with two well-characterized CDK9 inhibitors, Flavopiridol and Dinaciclib. The information presented is intended to offer a valuable resource for researchers evaluating CDK9 inhibitors for their studies.
Executive Summary
CDK9-IN-31 (dimaleate) is a novel CDK9 inhibitor with potential anti-cancer properties.[1] However, a comprehensive review of publicly accessible scientific literature and databases reveals a scarcity of quantitative biochemical and cellular data for this compound. The primary source of information appears to be a patent application (CN116496267A).[1] In contrast, Flavopiridol and Dinaciclib are extensively studied CDK inhibitors with a wealth of published data on their biochemical potency, cellular activity, and clinical evaluation. This guide summarizes the available information to facilitate a comparative assessment.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the key quantitative data for Flavopiridol and Dinaciclib, providing a benchmark for the future evaluation of CDK9-IN-31 (dimaleate).
Table 1: Biochemical Activity of CDK9 Inhibitors
| Compound | Target | IC50 (nM) | Other Notable Kinase Targets (IC50, nM) |
| CDK9-IN-31 (dimaleate) | CDK9 | Data not publicly available | Data not publicly available |
| Flavopiridol | CDK9 | 6 - 25 | CDK1 (30), CDK2 (84 - 200), CDK4 (100) |
| Dinaciclib | CDK9 | 4 | CDK1 (3), CDK2 (1), CDK5 (1) |
Table 2: Cellular Activity of CDK9 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| CDK9-IN-31 (dimaleate) | Various Cancer Cell Lines | Cell Growth | Inhibition | Reported to inhibit cancer cell growth, but no quantitative data is publicly available.[1] |
| Flavopiridol | Head and Neck Squamous Cell Carcinoma (HNSCC) | Proliferation | IC50 | 43 - 83 nM |
| Anaplastic Thyroid Cancer | Proliferation | IC50 | 0.10 - 0.13 µM | |
| Breast Cancer Stem Cells | Apoptosis | Induction | Induces apoptosis and G0/G1 cell cycle arrest. | |
| Dinaciclib | Non-Small Cell Lung Cancer | Anaphase Catastrophe | Induction | Induces multipolar cell divisions. |
| Biliary Tract Cancer | Cell Viability, Apoptosis | Reduction, Induction | Reduces cell viability and induces apoptosis. | |
| Clear Cell Renal Cell Carcinoma | Proliferation/Viability | IC50 | Effective reduction in 2D and 3D cultures. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of experimental data. Below are generalized protocols for key assays used in the characterization of CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (Example: Adapta™ Universal Kinase Assay)
This assay measures the amount of ADP produced by the kinase reaction.
-
Reagents : Recombinant CDK9/cyclin T1 enzyme, kinase buffer, ATP, substrate peptide (e.g., Cdk7/9tide), and the test inhibitor.
-
Procedure :
-
A dilution series of the test inhibitor is prepared in DMSO and added to the assay plate.
-
A mixture of the CDK9/cyclin T1 enzyme and the substrate peptide in kinase buffer is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection reagent containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added to stop the reaction and measure the generated ADP via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cellular Proliferation Assay (Example: MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the test inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Mandatory Visualization
CDK9 Signaling Pathway
Caption: CDK9 signaling pathway in transcriptional regulation.
Experimental Workflow: Comparative Analysis of CDK9 Inhibitors
Caption: Workflow for comparing CDK9 inhibitors.
References
Synergistic Potential of CDK9 Inhibition: A Comparative Guide to Combination Therapies
A Note on CDK9-IN-31 (dimaleate): Extensive literature searches did not yield specific data on the synergistic effects of CDK9-IN-31 (dimaleate). Therefore, this guide provides a comparative analysis of other well-characterized CDK9 inhibitors—AZD4573, Fadraciclib (CYC065), and Alvociclib—as representative examples of this promising class of anti-cancer agents. The findings presented here are intended to provide a strong rationale for exploring similar combination strategies for novel CDK9 inhibitors like CDK9-IN-31.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition has emerged as a promising strategy in cancer therapy.[1][2] By blocking CDK9, the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC is suppressed, leading to cancer cell death.[3][4] This mechanism of action provides a strong basis for combining CDK9 inhibitors with other targeted therapies to achieve synergistic anti-tumor effects. This guide compares the performance of several CDK9 inhibitors in combination with other targeted agents, supported by experimental data, and provides detailed protocols for key assays.
Synergistic Combinations with BCL2 Inhibitors
The B-cell lymphoma 2 (BCL2) inhibitor venetoclax is a potent targeted therapy, but its efficacy can be limited by the expression of other anti-apoptotic proteins, particularly Mcl-1.[5] CDK9 inhibitors can downregulate Mcl-1, thus sensitizing cancer cells to venetoclax and overcoming resistance.[3][4]
Quantitative Data Summary: CDK9 Inhibitors in Combination with Venetoclax
| CDK9 Inhibitor | Combination Agent | Cell Line/Model | Key Findings | Reference |
| AZD4573 | Venetoclax | Hematologic Cancer Cells | Showed synergistic apoptosis induction in preclinical models. In vivo studies demonstrated tumor regressions in both subcutaneous xenografts and disseminated models at tolerated doses.[6] | [6] |
| Fadraciclib (CYC065) | Venetoclax | Chronic Lymphocytic Leukemia (CLL) Cells | Synergistically induced profound CLL cell death, particularly in samples with 17p deletion. The combination was more effective when both drugs were maintained together.[4] | [4] |
| Alvociclib | Venetoclax | Acute Myeloid Leukemia (AML) Models | Potently synergistic in venetoclax-sensitive and -resistant AML models in vitro, ex vivo, and in vivo. The synergy was primarily dependent on intrinsic apoptosis.[5] | [5] |
| Voruciclib | Venetoclax | Acute Myeloid Leukemia (AML) Cells | Resulted in synergistic antileukemic activity against AML cell lines and primary patient samples through the downregulation of Mcl-1 and c-Myc.[3] | [3] |
Synergistic Combinations with BET Inhibitors
Bromodomain and extra-terminal (BET) inhibitors, such as JQ1 and ARV-825, are another class of targeted agents that suppress the transcription of key oncogenes.[7] Combining BET inhibitors with CDK9 inhibitors can lead to a more profound and durable suppression of oncogenic transcription, resulting in enhanced anti-tumor activity.[7][8]
Quantitative Data Summary: CDK9 Inhibitors in Combination with BET Inhibitors
| CDK9 Inhibitor | Combination Agent | Cell Line/Model | Key Findings | Reference |
| AZD4573 | ARV-825 (BET PROTAC) | Multiple Myeloma (MM) Cells | Synergistically caused significant growth inhibition both in vitro and in an orthotopic xenograft model, with enhanced apoptosis at low doses.[7] | [7] |
| CDKI-73 | JQ1 | MLL-rearranged Acute Leukemia | Demonstrated synergistic activity in patient-derived xenograft (PDX) models in vitro, with viability below the Bliss-additive effect curve indicating synergy.[8] | [8] |
Synergistic Combinations with CDK4/6 Inhibitors
Inhibition of CDK4/6 is a standard of care in ER-positive breast cancer. However, resistance can emerge. The combination of a CDK9 inhibitor with a CDK4/6 inhibitor like palbociclib has shown promise in overcoming this resistance.
Quantitative Data Summary: CDK9 Inhibitors in Combination with CDK4/6 Inhibitors
| CDK9 Inhibitor | Combination Agent | Cell Line/Model | Key Findings | Reference |
| AZD4573 | Palbociclib | Endocrine- and Palbociclib-Resistant ER+ Breast Cancer | Acted synergistically in in vitro 2D and 3D models. In patient-derived xenografts, the combination with fulvestrant resulted in tumor regression.[9][10] | [9][10] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
Caption: Simplified CDK9 signaling pathway leading to the transcription of MCL-1 and MYC.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of CDK9 inhibitors in combination therapy.
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of the CDK9 inhibitor and the combination agent in culture medium.
-
Treatment: Treat the cells with the single agents and their combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Reagent Addition:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
CellTiter-Glo Assay: Add 100 µL of CellTiter-Glo reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTS Assay: Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.[11]
Western Blot Analysis
-
Cell Lysis: Treat cells with the CDK9 inhibitor, the combination agent, or vehicle for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, CDK9 inhibitor alone, targeted agent alone, and the combination). Administer the drugs according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Survival Monitoring: Monitor the mice for signs of toxicity and record their survival.
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the tumor growth inhibition between the treatment groups. Generate Kaplan-Meier survival curves and perform a log-rank test to assess survival differences.[12]
Conclusion
The preclinical data strongly support the synergistic potential of combining CDK9 inhibitors with other targeted therapies, particularly BCL2 inhibitors and BET inhibitors. This approach has demonstrated the ability to overcome resistance and enhance anti-tumor efficacy in various cancer models. The provided experimental protocols offer a framework for researchers to further investigate these promising combination strategies. Future studies are warranted to translate these findings into clinical benefits for cancer patients.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined venetoclax and alvocidib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple myeloma: Combination therapy of BET proteolysis targeting chimeric molecule with CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays [bio-protocol.org]
- 12. Xenograft Models and In Vivo Therapies [bio-protocol.org]
Comparing the in vitro and in vivo efficacy of CDK9-IN-31 (dimaleate).
A comprehensive analysis of the preclinical efficacy of cyclin-dependent kinase 9 (CDK9) inhibitors is crucial for advancing cancer therapy. This guide provides a comparative overview of the in vitro and in vivo activities of several prominent CDK9 inhibitors. Unfortunately, detailed preclinical data for CDK9-IN-31 (dimaleate), also known as Compound Z1, is not publicly available in peer-reviewed literature or readily accessible patent databases. The primary reference for this compound appears to be patent CN116496267A, for which a detailed English translation containing specific experimental data is not available at the time of this publication.
Therefore, this guide will focus on a comparison of three well-characterized CDK9 inhibitors: AZD4573 , MC180295 , and voruciclib . These compounds have been selected based on the availability of robust preclinical data, providing a valuable benchmark for the evaluation of emerging CDK9-targeted therapies.
In Vitro Efficacy
The in vitro potency of CDK9 inhibitors is a key indicator of their therapeutic potential. This is typically assessed through biochemical assays measuring direct inhibition of the CDK9 enzyme and cell-based assays evaluating the impact on cancer cell proliferation and survival.
Biochemical and Cellular Activity of CDK9 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| AZD4573 | Biochemical (FRET) | CDK9 | <3 nM | [1] |
| Caspase Activation (EC50) | Hematological Cancer Cell Lines (Median) | 30 nM | [1] | |
| Cell Viability (GI50) | Hematological Cancer Cell Lines (Median) | 11 nM | [1] | |
| MC180295 | Cell Viability (IC50) | 46 Cancer Cell Lines (Median) | 171 nM | [2][3] |
| Voruciclib | Kinase Inhibition (Ki) | CDK9 | Potent Inhibition | [4] |
| Apoptosis Induction | AML Cell Lines | Dose-dependent | [5] |
AZD4573 demonstrates high potency in biochemical assays and translates this to strong activity in hematological cancer cell lines, inducing apoptosis and inhibiting cell viability at low nanomolar concentrations.[1] MC180295 also shows broad anti-proliferative activity across a range of cancer cell lines.[2][3] Voruciclib is a potent CDK9 inhibitor that effectively induces apoptosis in acute myeloid leukemia (AML) cells.[4][5]
In Vivo Efficacy
The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in living organisms. The in vivo efficacy of CDK9 inhibitors is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
Anti-Tumor Activity of CDK9 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AZD4573 | MV-4-11 (AML Xenograft) | 15 mg/kg, IP, BID, 2 days on/5 days off | Regressions sustained >125 days | [6] |
| SU-DHL-4 (Lymphoma Xenograft) | 15 mg/kg, IP, BID, 2 days on/5 days off | Significant tumor growth inhibition | [6] | |
| MC180295 | AML Xenograft | Not Specified | Significant efficacy | [3] |
| Colon Cancer Xenograft | Not Specified | Significant efficacy | [3] | |
| Voruciclib | DLBCL Xenograft (in combination with venetoclax) | Not Specified | Model-dependent tumor growth inhibition | [7] |
| AML Xenograft (in combination with venetoclax) | Every other day | Enhanced anti-leukemic activity | [5][8] |
AZD4573 shows remarkable in vivo efficacy, leading to sustained tumor regressions in AML xenograft models.[6] MC180295 also demonstrates significant anti-tumor effects in both AML and colon cancer models.[3] Voruciclib has shown promise in combination therapies, particularly with the BCL-2 inhibitor venetoclax, where it enhances anti-tumor activity in models of diffuse large B-cell lymphoma (DLBCL) and AML.[5][7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are generalized protocols for key assays used to evaluate CDK9 inhibitor efficacy.
In Vitro Kinase Inhibition Assay (FRET-based)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK9 is a Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.
This assay measures the phosphorylation of a peptide substrate by CDK9. Inhibition of this process by a compound results in a change in the FRET signal, allowing for the quantification of inhibitory activity.
Cell Viability Assay (MTT/MTS Assay)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
References
- 1. US20230322792A1 - Cdk9 inhibitors - Google Patents [patents.google.com]
- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor effects of cyclin dependent kinase 9 inhibition in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Unraveling the Therapeutic Potential of CDK9 Inhibitors Across Diverse Cancer Landscapes
A Comparative Meta-Analysis for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit the molecular vulnerabilities of tumor cells. Among the promising targets is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its inhibition has emerged as a compelling strategy to suppress the expression of oncogenes and anti-apoptotic proteins crucial for cancer cell survival. This guide provides a meta-analysis of studies utilizing CDK9 inhibitors in various cancer types, offering a comparative overview of their efficacy, underlying mechanisms, and the experimental frameworks used for their evaluation.
Comparative Efficacy of CDK9 Inhibitors
The therapeutic potential of CDK9 inhibitors has been investigated in a range of hematological malignancies and solid tumors. While a direct head-to-head meta-analysis from a single study is not yet available, a synthesis of data from various preclinical and clinical investigations provides valuable insights into their comparative efficacy.
| CDK9 Inhibitor | Cancer Type(s) | Key Efficacy Findings | Citation(s) |
| Flavopiridol (Alvocidib) | Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), Various Solid Tumors | In a Phase II study for AML, flavopiridol in combination with cytarabine and mitoxantrone resulted in a 58% complete response rate.[1] It has also shown preclinical efficacy against breast cancer, lung cancer, prostate carcinoma, colon cancer, and gastric cancer.[2] | [1][2] |
| Roniciclib | Small Cell Lung Cancer (SCLC), Non-Small Cell Lung Cancer (NSCLC), Advanced Breast Cancer | Showed potent inhibition of tumor growth in various human tumor xenografts and additive efficacy when combined with cisplatin and etoposide. However, Phase II trials were terminated due to an unfavorable risk-benefit profile.[2] | [2] |
| KB-0742 | Relapsed/Refractory Solid Tumors (including TNBC, Ovarian Cancer, SCLC, NSCLC), Non-Hodgkin Lymphoma (NHL) | In preclinical models of triple-negative breast cancer (TNBC), it demonstrated maximal inhibition rates of 100% and 89% in two patient-derived organoid models. In lymphoma-derived cell lines, it led to over 50% tumor growth inhibition.[3] | [3] |
| MC180295 | Acute Myeloid Leukemia (AML), Colon Cancer | Showed efficacy in in vivo AML and colon cancer xenograft models and demonstrated significant synergy with decitabine in both cancer models.[4] | [4] |
| AZD-4573 | Hematologic Cancers | A highly selective CDK9 inhibitor that induces apoptosis via MCL-1 depletion, showing promising preclinical in vivo efficacy as both a monotherapy and in combination with Venetoclax.[4] | [4] |
| Enitociclib | High-Grade B-cell Lymphoma | In a first-in-human trial, it induced complete responses in 2 out of 7 patients (29%) with high-grade B-cell lymphoma with MYC and BCL2 and/or BCL6 rearrangements when used as a monotherapy.[5] | [5] |
| Dinaciclib | Leukemia, T-cell Acute Lymphoblastic Leukemia (T-ALL) | Has shown therapeutic efficacy in leukemia and, in preclinical T-ALL models, inhibited cell growth and prolonged survival in mouse tumor xenograft models.[6] | [6] |
| TG02 | Glioblastoma, Hematological Malignancies | Preclinical studies showed that TG02, alone or in combination with temozolomide, can inhibit the proliferation of glioblastoma cells. Phase I studies have indicated its effectiveness in treating hematological malignancies.[6] | [6] |
The Central Role of CDK9 in Cancer Pathophysiology
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). This complex plays a critical role in the phosphorylation of the C-terminal domain of RNA Polymerase II, a key step in transitioning from abortive to productive transcriptional elongation.[2][7] In many cancers, this process is hijacked to ensure the high-level expression of short-lived oncoproteins and anti-apoptotic factors, such as MYC and MCL-1, which are essential for tumor cell survival and proliferation.[1][5] Inhibition of CDK9 disrupts this transcriptional machinery, leading to the downregulation of these crucial survival proteins and subsequent cancer cell apoptosis.[2][4]
Figure 1: Simplified signaling pathway of CDK9 in promoting cancer cell survival.
Experimental Protocols for Assessing CDK9 Inhibitor Efficacy
The evaluation of CDK9 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor activity. A generalized workflow is outlined below.
In Vitro Assays
-
Kinase Inhibition Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CDK9 and other kinases to assess potency and selectivity.
-
Methodology: Recombinant CDK9/Cyclin T1 enzyme is incubated with the inhibitor at various concentrations and a fluorescently labeled ATP substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using fluorescence polarization or luminescence-based assays.[8]
-
-
Cell Viability and Apoptosis Assays:
-
Objective: To assess the inhibitor's effect on cancer cell proliferation and its ability to induce programmed cell death.
-
Methodology: Cancer cell lines are treated with increasing concentrations of the CDK9 inhibitor. Cell viability is measured using assays such as MTT or CellTiter-Glo. Apoptosis is quantified by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.[2]
-
-
Western Blot Analysis:
-
Objective: To confirm the on-target effect of the inhibitor by measuring the levels of downstream signaling molecules.
-
Methodology: Protein lysates from treated and untreated cancer cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated RNA Polymerase II (Ser2), MYC, and MCL-1.[9]
-
In Vivo Models
-
Xenograft and Patient-Derived Organoid (PDO) Models:
-
Objective: To evaluate the anti-tumor efficacy of the CDK9 inhibitor in a living organism or a 3D in vitro model that closely mimics the patient's tumor.
-
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice (xenograft model).[4] For PDO models, tumor tissue from a patient is cultured in a 3D matrix.[3] The animals or organoids are then treated with the inhibitor, and tumor growth is monitored over time.[3][4]
-
Figure 2: General experimental workflow for evaluating CDK9 inhibitors.
Future Directions and Considerations
The development of CDK9 inhibitors represents a promising frontier in oncology. While early pan-CDK inhibitors faced challenges with toxicity, the new generation of highly selective CDK9 inhibitors is showing a more favorable safety profile.[10] Future research will likely focus on:
-
Combination Therapies: Exploring synergistic effects of CDK9 inhibitors with other targeted agents or chemotherapies to enhance efficacy and overcome resistance.[4][6]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to CDK9 inhibition.
-
Novel Drug Modalities: Investigating new approaches such as PROTACs (Proteolysis Targeting Chimeras) to achieve targeted degradation of CDK9, which may offer a more sustained therapeutic effect.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of CDK9-IN-31 (dimaleate): A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat CDK9-IN-31 (dimaleate) as a cytotoxic and hazardous chemical waste. Do not dispose of down the drain. Adherence to stringent disposal protocols is essential to ensure the safety of laboratory personnel and the environment. This guide provides detailed procedures for the proper disposal of CDK9-IN-31 (dimaleate), a potent cyclin-dependent kinase 9 (CDK9) inhibitor used in cancer research.
Safety and Hazard Information
CDK9-IN-31 (dimaleate) is classified as a hazardous substance with multiple risk factors. The following table summarizes the key hazard information based on available safety data sheets.
| Hazard Category | Classification | Precautionary Statements |
| Flammability | Flammable Liquid (Category 2) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. |
| Acute Toxicity | Oral (Category 4), Inhalation (Category 4), Dermal (Category 4) | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing vapors or aerosols. Wash skin thoroughly after handling. |
| Skin Corrosion/Irritation | Skin Irritation (Category 2) | Causes skin irritation. Wear protective gloves and clothing. |
| Eye Damage/Irritation | Serious Eye Damage (Category 1) | Causes serious eye damage. Wear eye and face protection. |
| Specific Target Organ Toxicity | Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on general guidelines for the disposal of cytotoxic and hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Personal Protective Equipment (PPE)
Before handling CDK9-IN-31 (dimaleate) for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat must be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be required. Consult your institution's EHS for guidance.
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with CDK9-IN-31 (dimaleate), including unused powder, contaminated gloves, weigh boats, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be lined with a durable plastic bag.
-
Label the container with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name: "CDK9-IN-31 (dimaleate)."
-
-
Liquid Waste:
-
Collect all liquid waste containing CDK9-IN-31 (dimaleate), including solutions and rinsates, in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred over glass).
-
The container must have a secure, screw-top lid.
-
Label the container with "Hazardous Waste," "Cytotoxic Waste," the full chemical name, and the approximate concentration of the inhibitor.
-
Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Sharps Waste:
Step 3: Decontamination
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with CDK9-IN-31 (dimaleate).
-
Use a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent and water.
-
Collect all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
Step 4: Storage and Pickup
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this waste through regular trash or sewer systems.
CDK9 Signaling Pathway in Transcriptional Regulation
CDK9 is a key enzyme that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by releasing RNA Polymerase II (RNAP II) from a paused state, allowing for productive transcript elongation.[3][4][5][6] The inhibition of CDK9 by compounds like CDK9-IN-31 is a therapeutic strategy in cancer to suppress the transcription of oncogenes.[7]
Caption: CDK9 Signaling Pathway and Inhibition.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrmeetingnews.org [aacrmeetingnews.org]
Personal protective equipment for handling CDK9-IN-31 (dimaleate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CDK9-IN-31 (dimaleate), a potent kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
CDK9-IN-31 (dimaleate) is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and is utilized in research, particularly in the context of cancer cell growth inhibition.[1] Due to its potent biological activity, this compound must be handled with care to prevent accidental exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling CDK9-IN-31 (dimaleate) in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times. Use a double-gloving technique, especially when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood/Respirator | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust. For situations outside of a fume hood where aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment. |
Operational Plan: Handling and Preparation
Proper handling procedures are critical to minimize the risk of exposure. The following workflow outlines the key steps for safely working with CDK9-IN-31 (dimaleate).
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused solid CDK9-IN-31 (dimaleate) should be disposed of as hazardous chemical waste. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves, tubes) that have come into contact with the compound should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Solutions containing CDK9-IN-31 (dimaleate) must be collected in a clearly labeled, sealed hazardous waste container for liquid chemical waste. Do not pour down the drain. |
Signaling Pathway Context
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcription.[2] By inhibiting CDK9, compounds like CDK9-IN-31 (dimaleate) can prevent the phosphorylation of downstream targets, leading to a disruption in the transcription of oncogenes.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
